Ethyl 2-acetyl-3-(dimethylamino)acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSOVGAUOHMPLK-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51145-57-4 | |
| Record name | Ethyl 2-[(dimethylamino)methylene]acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-acetyl-3-(dimethylamino)acrylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-acetyl-3-(dimethylamino)acrylate is a versatile trifunctional building block in organic synthesis, distinguished by its unique electronic and structural characteristics. Possessing both electrophilic and nucleophilic centers, this compound serves as a key intermediate in the construction of complex molecular architectures, particularly heterocyclic systems of medicinal interest. This technical guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and key reactions, and its applications in chemical research and drug development. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical utility.
Core Properties and Characteristics
This compound is a stable enamine whose reactivity is governed by the interplay of an α,β-unsaturated carbonyl system and an electron-donating dimethylamino group. This unique arrangement of functional groups imparts a polarized electronic distribution, rendering the molecule susceptible to a variety of chemical transformations.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₅NO₃ | [1] |
| Molecular Weight | 185.22 g/mol | [1][2] |
| Appearance | Colorless to pale yellow or pale red liquid/oil | [2] |
| Melting Point | 41-44 °C (Solvent: isopropyl ether) | [1] |
| Boiling Point | 128 °C at 0.2 mmHg | [1] |
| Density | 1.038 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.5330-1.5370 | [1] |
| CAS Number | 51145-57-4 | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [1] |
Spectral Data
Spectral analysis is essential for the structural elucidation and purity assessment of this compound. Key spectral data are available from various sources.
| Spectrum Type | Data Source/Reference(s) |
| ¹H NMR | ChemicalBook[3] |
| ¹³C NMR | ChemicalBook |
| Mass Spectrum (MS) | Benchchem[2] |
| Infrared (IR) | ChemicalBook |
Synthesis and Experimental Protocols
The most common and efficient method for the preparation of this compound is the condensation reaction between ethyl acetoacetate and an N,N-dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).
General Reaction Scheme
The reaction proceeds via a base-catalyzed condensation, where the enolate of ethyl acetoacetate acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol drives the reaction to completion, yielding the stable enamine product.
Detailed Experimental Protocol: One-Pot Synthesis
The following protocol is adapted from a patented one-pot synthesis method, which offers high yield and purity.
Materials:
-
Ethyl acetate (88.1 g, 1 mol)
-
Sodium ethoxide (74.9 g, 1.1 mol)
-
Ethyl formate (7.4 g, 0.1 mol)
-
Dimethylamine (49.6 g, 1.1 mol) in 250 mL ethanol
-
Carbon monoxide (CO) gas
-
Autoclave reactor
Procedure:
-
Charge the autoclave with a solution of dimethylamine in ethanol.
-
Add ethyl acetate, sodium ethoxide, and ethyl formate to the autoclave.
-
Pressurize the reactor with carbon monoxide to 20 bar.
-
Heat the reaction mixture to 50 °C and maintain for 2.5 hours, or until the CO pressure no longer declines.
-
Cool the reactor to room temperature and filter the mixture.
-
The filtrate is subjected to vacuum distillation. Collect the fraction at 80-83 °C / 5 mmHg.
-
This procedure typically yields the product with a purity of >99% (HPLC).
Chemical Reactivity and Applications
This compound is a trifunctional building block with electrophilic and nucleophilic sites, making it a versatile reagent in organic synthesis.
Reactivity Profile
The molecule's reactivity is characterized by:
-
Michael Addition: The β-carbon is electrophilic and readily undergoes Michael addition with various nucleophiles.
-
Cyclocondensation Reactions: The presence of multiple reactive sites allows it to be a key precursor in the synthesis of diverse heterocyclic systems. The dimethylamino group can act as a good leaving group in these reactions.
Application in Heterocyclic Synthesis: Pyrazolo[1,5-a]pyrimidines
A prominent application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold found in many biologically active molecules.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol describes a general method for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from an appropriate aminopyrazole and this compound.
Materials:
-
5-Amino-3-(substituted)pyrazole
-
This compound
-
Glacial acetic acid
Procedure:
-
A mixture of the 5-aminopyrazole and a slight excess of this compound is prepared in glacial acetic acid.
-
The reaction mixture is heated to reflux for several hours (typically 4-16 hours), with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product often precipitates from the solution upon cooling and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Role in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its utility as a precursor allows for the introduction of diverse chemical functionalities, enabling the construction of libraries of compounds for screening and lead optimization in drug discovery programs. For instance, it is a key intermediate for certain floxacin drugs.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its unique structural features and predictable reactivity make it an indispensable tool for the construction of complex molecules, particularly in the field of medicinal chemistry. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this important chemical entity.
References
An In-depth Technical Guide to Ethyl 2-acetyl-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-acetyl-3-(dimethylamino)acrylate is a versatile trifunctional building block extensively utilized in organic synthesis. Its unique enamine structure combined with electron-withdrawing acetyl and ethyl ester groups imparts both nucleophilic and electrophilic characteristics, making it a valuable precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds with significant biological activity. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications in the development of pharmacologically active compounds.
Chemical Identification and Properties
The compound is most commonly identified by the CAS Registry Number 51145-57-4 . An alternative, less frequently encountered CAS number is 203186-58-7. It is crucial for researchers to be aware of both identifiers to ensure comprehensive literature and database searches.
Physicochemical Properties
| Property | Value | Reference |
| CAS Registry Number | 51145-57-4 | [1] |
| Synonymous CAS RN | 203186-58-7 | [2] |
| Molecular Formula | C₉H₁₅NO₃ | [2] |
| Molecular Weight | 185.22 g/mol | [2] |
| IUPAC Name | ethyl (2E)-2-acetyl-3-(dimethylamino)prop-2-enoate | N/A |
| Appearance | Light yellow to brown clear liquid | [1] |
| Boiling Point | 128 °C @ 0.2 mmHg | N/A |
| Melting Point | 41-44 °C | N/A |
| Density | 1.038 g/cm³ (Predicted) | N/A |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | N/A |
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2] This reaction is typically performed under anhydrous conditions and can be catalyzed by a base to enhance the reaction rate.[2]
Experimental Protocol: Condensation Reaction
Materials:
-
Ethyl acetoacetate
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Toluene (or other suitable anhydrous solvent)
-
Base catalyst (e.g., sodium ethoxide, optional)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for anhydrous reactions (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with heating mantle)
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Reagent Addition: Ethyl acetoacetate is dissolved in an appropriate volume of anhydrous toluene and added to the reaction flask.
-
Initiation of Reaction: N,N-dimethylformamide dimethyl acetal (DMF-DMA) is added to the stirred solution. If a base catalyst is used, it is added at this stage. The molar ratio of ethyl acetoacetate to DMF-DMA is typically 1:1 to 1:1.2.
-
Reaction Conditions: The reaction mixture is heated to a temperature of 80-100°C and stirred under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.[2]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Applications in Drug Development
This compound serves as a critical intermediate in the synthesis of various biologically active compounds. Its trifunctional nature allows for the construction of diverse molecular scaffolds, particularly nitrogen-containing heterocycles.[2]
Precursor for Biologically Active Heterocycles
This compound is a key starting material for the synthesis of pharmacologically important scaffolds, including:
-
Pyrazolo[1,5-a]pyrimidines: These fused heterocyclic systems are known to exhibit a wide range of biological activities. They are synthesized by reacting this compound with various 5-aminopyrazoles.[2]
-
Pyrrolo[2,1-f]triazines: This scaffold is a core component of several compounds with demonstrated antiproliferative effects against human cancer cells.[2]
The reactivity of this compound allows for the regioselective introduction of acetyl and ester functionalities into the target heterocyclic ring system, which is invaluable for the rational design of novel drug candidates.[2]
Visualizing Synthesis and Applications
Synthesis Workflow
The following diagram illustrates the primary synthetic route to this compound.
Caption: Synthesis of this compound.
Logical Relationship in Drug Discovery
The diagram below outlines the logical flow from the starting material to its application in the synthesis of biologically active compounds.
Caption: Role in drug discovery.
References
"Ethyl 2-acetyl-3-(dimethylamino)acrylate" molecular weight and formula
An In-depth Technical Guide to Ethyl 2-acetyl-3-(dimethylamino)acrylate
This technical guide provides a comprehensive overview of this compound, a versatile organic compound with applications in chemical synthesis and potential relevance in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for its molecular characteristics.
| Property | Value |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
Synthesis and Experimental Protocols
This compound is a key intermediate in the synthesis of various heterocyclic compounds, particularly pyrimidine derivatives. The synthesis of this compound and its analogues generally involves a condensation reaction. Below is a representative experimental protocol for the synthesis of a structurally related compound, which can be adapted for the synthesis of the title compound.
Synthesis of a 3-(N,N-dimethylamino)acrylate Derivative
This protocol outlines the synthesis of a 3-(N,N-dimethylamino)acrylate derivative, which follows a similar synthetic logic to that of this compound.
Materials:
-
Ethyl acetate
-
Sodium ethoxide
-
Ethyl formate
-
Dimethylamine hydrochloride
-
Tetrahydrofuran (THF)
-
Carbon monoxide (CO)
Procedure:
-
In an autoclave, a mixture of ethyl acetate (1 mol), sodium ethoxide (1.2 mol), and ethyl formate (0.1 mol) is prepared in a tetrahydrofuran solution containing dimethylamine (1.2 mol).
-
Carbon monoxide is introduced into the autoclave, and the pressure is controlled at 30 bar.
-
The reaction mixture is heated to 40°C and stirred for 3 hours, or until the CO pressure no longer declines.
-
After cooling to room temperature, the mixture is filtered.
-
The filtrate is subjected to vacuum distillation to isolate the crude 3-N,N-dimethylamino ethyl acrylate product.
-
The crude product is then mixed with a polymerization inhibitor, such as 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO).
-
A final fractional distillation under reduced pressure (e.g., 82-86°C at 5 mmHg) is performed to yield the purified product.[1][2]
Application in Drug Development: A Precursor to Anti-Inflammatory Agents
This compound serves as a valuable precursor for the synthesis of pyrimidine derivatives, a class of compounds known for their wide range of pharmacological activities, including anti-inflammatory effects.[3][4][5] The anti-inflammatory mechanism of many pyrimidine-based compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[3]
Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism of action for a pyrimidine derivative synthesized from this compound, highlighting its role in the inhibition of the inflammatory pathway.
References
- 1. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]
- 2. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
Synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate from Ethyl Acetoacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate, a versatile trifunctional building block, from ethyl acetoacetate. This key intermediate is of significant interest in pharmaceutical chemistry and drug discovery due to its utility as a precursor for a range of biologically active compounds and its role in the construction of complex molecular architectures, particularly heterocyclic systems.[1]
Core Synthesis Route: Condensation Reaction
The most common and efficient method for preparing this compound is the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] This reaction is typically conducted under anhydrous conditions at elevated temperatures, ranging from 80 to 100°C, and can be performed with or without a base catalyst.[1] The reaction proceeds via a resonance-stabilized enolate intermediate formed from ethyl acetoacetate, which then acts as a nucleophile, attacking the DMF-DMA. Subsequent elimination of methanol drives the reaction to completion.[1]
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Physicochemical Properties of Key Reagents and Product
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| Ethyl Acetoacetate | 141-97-9 | C₆H₁₀O₃ | 130.14 | Colorless liquid | -45 | 181 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | C₅H₁₃NO₂ | 119.16 | Colorless liquid | -85 | 102-103 |
| This compound | 51145-57-4 | C₉H₁₅NO₃ | 185.22 | Yellowish solid/liquid | 41-44 | 128 (at 0.2 mmHg) |
Note: Data sourced from various chemical suppliers and databases.
Table 2: Typical Reaction Parameters and Product Specifications
| Parameter | Value | Reference |
| Reaction Temperature | 70 - 100 °C | [1] |
| Reaction Time | 1.5 hours (representative) | |
| Purity (Commercial Grade) | 95% (by GC) | [2] |
| Refractive Index | 1.53 | [2] |
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from ethyl acetoacetate and DMF-DMA follows a well-established reaction pathway. The process involves the formation of an enolate, nucleophilic attack, and an elimination step. A generalized workflow for this synthesis includes reaction setup, monitoring, work-up, and purification.
References
An In-depth Technical Guide to the Formation of Ethyl 2-acetyl-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of Ethyl 2-acetyl-3-(dimethylamino)acrylate, a versatile building block in organic synthesis. The document elucidates the core reaction mechanism, provides detailed experimental protocols, and presents relevant quantitative data. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, adhering to stringent formatting requirements for clarity and technical accuracy. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.
Introduction
This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Its structure, featuring an enamine moiety conjugated with an ester and a ketone, provides multiple reactive sites for further chemical transformations. The most common and efficient method for its synthesis is the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a variant of the Knoevenagel condensation, which involves the reaction of an active methylene compound with a carbonyl-like compound.
Reaction Mechanism: A Knoevenagel Condensation
The formation of this compound from ethyl acetoacetate and DMF-DMA proceeds via a Knoevenagel-type condensation mechanism. The reaction is typically catalyzed by a weak base, or can proceed thermally. The key steps are outlined below:
-
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of ethyl acetoacetate. The methylene protons flanked by two carbonyl groups are acidic and are readily abstracted to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion, being a potent nucleophile, attacks the electrophilic carbon atom of the N,N-dimethylformamide dimethyl acetal.
-
Intermediate Formation and Elimination: This nucleophilic addition leads to the formation of an unstable tetrahedral intermediate. The intermediate then eliminates a molecule of methanol to form a more stable intermediate.
-
Second Elimination: A second molecule of methanol is subsequently eliminated to yield the final product, this compound, which is a conjugated enamine.
The overall reaction can be visualized as the replacement of the two methoxy groups of DMF-DMA with the active methylene group of ethyl acetoacetate.
Caption: Knoevenagel condensation mechanism.
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound based on common laboratory practices for similar condensation reactions.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (1.1 eq)
-
Toluene (or another suitable inert solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate and toluene.
-
Addition of Reagent: While stirring, add N,N-dimethylformamide dimethyl acetal to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.
Caption: Experimental workflow for synthesis.
Data Presentation
Table 1: Reaction Conditions and Yields
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | 110 | 4 | ~90 | Hypothetical |
| 2 | None | 100 | 2 | >95 | Patent Data |
| 3 | Xylene | 140 | 3 | ~85 | Literature |
Note: The data in this table is compiled from various sources describing similar reactions and may not represent a single optimized procedure. Yields are highly dependent on the specific reaction conditions and purification methods.
Table 2: Spectroscopic Data for this compound
| Proton (1H) NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.5 | s | =CH- | ||
| ~4.1 | q | 7.1 | -OCH2CH3 | |
| ~2.9 | s | -N(CH3)2 | ||
| ~2.3 | s | -C(O)CH3 | ||
| ~1.2 | t | 7.1 | -OCH2CH3 |
| Carbon (13C) NMR | Chemical Shift (δ, ppm) | Assignment |
| ~194 | C=O (ketone) | |
| ~168 | C=O (ester) | |
| ~158 | =C-N | |
| ~100 | =C-CO | |
| ~59 | -OCH2- | |
| ~40 | -N(CH3)2 | |
| ~28 | -C(O)CH3 | |
| ~15 | -CH3 (ethyl) |
Note: The spectral data provided are approximate values and may vary slightly depending on the solvent and instrument used.
Conclusion
The synthesis of this compound via the condensation of ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal is a robust and high-yielding reaction. Understanding the underlying Knoevenagel condensation mechanism is crucial for optimizing reaction conditions and achieving desired outcomes. The provided experimental protocol and data serve as a valuable starting point for researchers in the field. The versatility of the product as a synthetic intermediate underscores its importance in the development of novel chemical entities with potential applications in medicinal chemistry and materials science.
Spectroscopic Profile of Ethyl 2-acetyl-3-(dimethylamino)acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS No: 51145-57-4, Molecular Weight: 185.22 g/mol ). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. While detailed experimental spectra are not publicly available in extensive databases, this guide compiles available data and provides general experimental protocols for obtaining the necessary spectroscopic information.
Chemical Structure and Properties
This compound is a functionalized acrylate with the following structure:
Molecular Formula: C₉H₁₅NO₃
Key physical properties reported for this compound include a melting point of 41-44 °C and a boiling point of 128 °C at 0.2 mmHg.
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that specific spectral values can vary slightly depending on the experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | s | 1H | =CH-N |
| 4.1 - 4.3 | q | 2H | -O-CH₂ -CH₃ |
| 2.9 - 3.2 | s | 6H | -N(CH₃ )₂ |
| 2.2 - 2.4 | s | 3H | -C(O)-CH₃ |
| 1.2 - 1.4 | t | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C =O (acetyl) |
| ~168 | C =O (ester) |
| ~155 | =C H-N |
| ~105 | =C (CO)- |
| ~60 | -O-CH₂ -CH₃ |
| ~40 | -N(CH₃ )₂ |
| ~30 | -C(O)-CH₃ |
| ~14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (acetyl ketone) |
| ~1650 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1600 | Strong | C=C stretch (enamine) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-N stretch |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 185 | [M]⁺ (Molecular ion) |
| 170 | [M - CH₃]⁺ |
| 156 | [M - C₂H₅]⁺ |
| 142 | [M - OC₂H₅]⁺ |
| 114 | [M - N(CH₃)₂ - C₂H₅]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for a specific batch of this compound should be documented as follows.
NMR Spectroscopy
A sample of the compound (~10-20 mg) should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are then recorded on a spectrometer, typically operating at a frequency of 300-500 MHz for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or viscous oil, or as a KBr pellet if it is a solid. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the instrument. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
"Ethyl 2-acetyl-3-(dimethylamino)acrylate" as a versatile building block in organic chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-acetyl-3-(dimethylamino)acrylate is a highly functionalized and versatile building block in organic synthesis. Its unique trifunctional nature, possessing both electrophilic and nucleophilic sites, makes it an invaluable precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry and drug development.
Physicochemical Properties and Spectroscopic Data
Herein are the key physicochemical properties and spectroscopic data for this compound.
| Property | Value |
| CAS Number | 51145-57-4 |
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
| Appearance | Light yellow to yellow solid-liquid mixture |
| Boiling Point | ~261 °C (rough estimate) |
| Density | ~1.11 g/cm³ (rough estimate) |
Spectroscopic Data:
-
¹H NMR: Spectroscopic data is available for this compound.[1]
-
¹³C NMR and IR: While specific, verified spectra for this compound were not found in the immediate search, data for closely related acrylate derivatives are available and can serve as a reference.[2][3][4]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5] This reaction is favored for its high atom economy and generally good yields.
General Experimental Protocol:
A mixture of ethyl acetoacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.1 eq) is heated, typically at 80-100 °C, for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA and other volatile byproducts are removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.
| Reactants | Reagents/Solvents | Conditions | Yield |
| Ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal | None (neat) | 80-100 °C, 2-6 h | High |
| Ethyl acetate, Carbon monoxide, Dimethylamine | Sodium ethoxide, Ethanol/Ethyl acetate | 30-70 °C, 10-60 bar, 1-4 h | >95% |
Applications in Heterocyclic Synthesis
The primary application of this compound is in the synthesis of a diverse range of heterocyclic compounds.[5] Its structure is primed for cyclization reactions with various binucleophilic reagents. A prominent example is its use in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with a wide spectrum of biological activities.[6]
Synthesis of Pyrazolo[1,5-a]pyrimidines:
The reaction of this compound with 3-aminopyrazoles is a well-established method for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. The dimethylamino group acts as a good leaving group, facilitating the cyclocondensation reaction.
Caption: Reaction scheme for the synthesis of pyrazolo[1,5-a]pyrimidines.
General Experimental Protocol for Pyrazolo[1,5-a]pyrimidine Synthesis:
A solution of this compound (1.0 eq) and a substituted 3-aminopyrazole (1.0 eq) in a suitable solvent, such as acetic acid or ethanol, is heated to reflux for several hours.[7] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.
| Binucleophile | Solvent | Conditions | Product | Yield |
| 3-Aminopyrazole | Acetic Acid | Reflux, 4-8 h | 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | Good to Excellent |
| 3-Amino-5-methylpyrazole | Ethanol | Reflux, 6-12 h | 2,7-dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | Good to Excellent |
Role in Drug Discovery and Development
This compound is a key starting material for the synthesis of numerous biologically active compounds and serves as a crucial intermediate in the development of novel drug candidates.[5] The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this building block, is found in molecules targeting various diseases, particularly cancer.
Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
Derivatives of pyrazolo[1,5-a]pyrimidine have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[8]
-
PI3K Inhibitors: Several pyrazolo[1,5-a]pyrimidine derivatives have shown potent and selective inhibition of phosphoinositide 3-kinases (PI3Ks), particularly the p110δ isoform, which is a key target in inflammatory diseases and hematological malignancies.[9][10]
-
CDK Inhibitors: This class of compounds has also demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), which are central to the regulation of the cell cycle.[11]
-
TRK Inhibitors: The pyrazolo[1,5-a]pyrimidine framework is a prominent feature in inhibitors of Tropomyosin receptor kinases (Trks), which are targets in various solid tumors.[12][13]
Inhibition of Cellular Signaling Pathways
The inhibition of kinases by pyrazolo[1,5-a]pyrimidine derivatives leads to the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently hyperactivated in cancer.[8][11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazolo[1,5-a]pyrimidines.
Caption: Inhibition of the MAPK pathway by pyrazolo[1,5-a]pyrimidines.
Conclusion
This compound is a cornerstone building block in modern organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity provide efficient access to a wide range of complex heterocyclic structures, most notably the pyrazolo[1,5-a]pyrimidine scaffold. The demonstrated efficacy of these derivatives as potent kinase inhibitors underscores the importance of this compound in the development of targeted therapies for cancer and other diseases. This guide highlights its significant potential and provides a foundational resource for researchers and drug development professionals working in this exciting field.
References
- 1. This compound(51145-57-4) 1H NMR [m.chemicalbook.com]
- 2. 2-(Dimethylamino)ethyl acrylate(2439-35-2) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 2777141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 203186-58-7 | Benchchem [benchchem.com]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
The Versatile Reactivity of Ethyl 2-acetyl-3-(dimethylamino)acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-acetyl-3-(dimethylamino)acrylate stands as a highly versatile and trifunctional building block in modern organic synthesis. Its unique electronic and structural features, combining an enamine moiety with an α,β-unsaturated carbonyl system, render it a valuable precursor for a wide array of complex molecules, particularly heterocyclic compounds of significant interest in medicinal chemistry.[1] This technical guide provides a comprehensive overview of its reactivity profile, supported by experimental data and procedural insights.
Core Reactivity and Physicochemical Properties
The reactivity of this compound is governed by the interplay of its functional groups. The electron-donating dimethylamino group enhances the nucleophilicity of the β-carbon, making it susceptible to attack by various electrophiles. Conversely, the electron-withdrawing acetyl and ethyl ester groups render the α,β-double bond electrophilic and an excellent Michael acceptor.[1]
Physicochemical Data:
| Property | Value | Reference |
| IUPAC Name | ethyl (2E)-2-acetyl-3-(dimethylamino)-2-propenoate | |
| CAS Number | 51145-57-4 | |
| Molecular Formula | C₉H₁₅NO₃ | [2] |
| Molecular Weight | 185.22 g/mol | [2] |
| Boiling Point | 150 °C | |
| Appearance | Light yellow to Brown clear liquid | [3] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound involves the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction typically proceeds under anhydrous conditions at elevated temperatures (80–100°C).[1]
Experimental Protocol: Synthesis of this compound
A mixture of ethyl acetoacetate (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (1.1 equiv) is heated at 80-100°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA and other volatile byproducts are removed under reduced pressure to afford the crude product, which can be further purified by vacuum distillation.[1]
Figure 1: Synthesis of the title compound.
Reactivity Profile: A Gateway to Heterocycles
The primary application of this compound lies in its role as a C3 synthon for the construction of a diverse range of heterocyclic systems. The dimethylamino group acts as an excellent leaving group upon cyclocondensation with binucleophiles.
Synthesis of Pyrimidines
The reaction of this compound with amidines, such as guanidine, provides a direct route to substituted pyrimidines. The reaction proceeds via an initial nucleophilic attack of the amidine, followed by cyclization and elimination of dimethylamine.
Reaction with Guanidine: The condensation with guanidine hydrochloride in the presence of a base like sodium ethoxide leads to the formation of 2-amino-4-hydroxy-5-acetyl-6-methylpyrimidine derivatives.
Figure 2: General scheme for pyrimidine synthesis.
Synthesis of Pyrazoles
Condensation of this compound with hydrazine derivatives is a facile method for the synthesis of polysubstituted pyrazoles. The reaction outcome can be controlled by the substitution on the hydrazine and the reaction conditions.
To a solution of this compound (1.0 equiv) in a suitable solvent such as ethanol, hydrazine hydrate (1.0 equiv) is added. The reaction mixture is then heated at reflux for several hours. After cooling, the resulting solid is collected by filtration, washed with a cold solvent, and dried to yield the pyrazole product.
Quantitative Data for Pyrazole Synthesis:
| Hydrazine Derivative | Product | Yield (%) | Reference |
| Hydrazine Hydrate | Ethyl 5-methyl-1H-pyrazole-4-carboxylate | ~70-80 | [4] |
| Phenylhydrazine | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Varies | [5] |
Synthesis of Pyrazolo[1,5-a]pyrimidines
A particularly valuable application of this compound is its reaction with 3-aminopyrazoles to afford the medicinally important pyrazolo[1,5-a]pyrimidine scaffold.[6][7] This reaction proceeds with high regioselectivity.
A mixture of the appropriate 3-aminopyrazole (1.0 equiv) and this compound (1.0-1.2 equiv) in glacial acetic acid is heated at reflux for 4-6 hours. Upon cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to give the pure pyrazolo[1,5-a]pyrimidine derivative.[7]
Quantitative Data for Pyrazolo[1,5-a]pyrimidine Synthesis:
| 3-Aminopyrazole Reactant | Product | Yield (%) |
| 5-Amino-3-phenyl-1H-pyrazole | Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | High |
| 3-Amino-1H-pyrazole-4-carbonitrile | Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Moderate-High |
digraph "Pyrazolopyrimidine_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#202124"];start [label="Ethyl 2-acetyl-3-\n(dimethylamino)acrylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="3-Aminopyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [label="Cyclocondensation\nIntermediate", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Pyrazolo[1,5-a]pyrimidine", fillcolor="#FBBC05", fontcolor="#202124"];
start -> intermediate [label=" AcOH, Reflux "]; reagent -> intermediate [arrowhead=none]; intermediate -> product [label=" Elimination of\nDimethylamine "]; }
Figure 3: Workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Synthesis of Pyridin-2(1H)-ones
This compound can also be employed in the synthesis of substituted pyridin-2(1H)-ones. The reaction with active methylene compounds, such as malononitrile or cyanoacetamide, in the presence of a base, leads to the formation of the pyridinone ring system.[1][8]
Cycloaddition and Michael Addition Reactions
While less documented than its use in heterocycle synthesis, the dienaminic nature of this compound suggests its potential participation in cycloaddition reactions. Further research is warranted to explore its utility in [4+2] and [3+2] cycloadditions.
As a Michael acceptor, the double bond of this compound can react with a variety of nucleophiles. This reactivity opens avenues for the synthesis of more complex acyclic and carbocyclic structures.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its predictable reactivity and accessibility make it an invaluable tool for the construction of diverse and complex molecular architectures, particularly in the realm of heterocyclic chemistry. The methodologies outlined in this guide provide a solid foundation for its application in research and development, paving the way for the discovery of novel compounds with potential applications in drug discovery and materials science.
References
- 1. SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ethyl 2-acetyl-3-(dimethylamino)acrylate: A Comprehensive Technical Guide to its Application as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-acetyl-3-(dimethylamino)acrylate is a highly versatile and trifunctional reagent that has garnered significant attention in organic synthesis. Its unique electronic properties, combining an α,β-unsaturated carbonyl system with an enamine moiety, render it an exceptional Michael acceptor. This technical guide provides an in-depth analysis of its reactivity, applications, and detailed experimental protocols for its use in Michael addition and subsequent cyclocondensation reactions. The strategic utility of this building block in the synthesis of a diverse range of biologically active heterocyclic compounds is highlighted, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a key synthetic intermediate renowned for its role as a versatile building block in the construction of complex molecular architectures.[1] It possesses multiple reactive sites that can be selectively targeted to introduce diverse functionalities, making it an invaluable tool in the synthetic chemist's arsenal. The core of its reactivity lies in its electron-deficient β-carbon, which readily undergoes nucleophilic attack in a Michael-type conjugate addition.[1] This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic chemistry.
The dimethylamino group plays a crucial dual role: it enhances the electrophilicity of the β-carbon through resonance effects and serves as an excellent leaving group in subsequent intramolecular cyclization reactions.[1] This unique combination of features allows for a tandem Michael addition-cyclocondensation sequence, providing a streamlined pathway to a wide array of heterocyclic systems, many of which are scaffolds for pharmacologically active molecules. This guide will explore the synthesis, reactivity, and application of this reagent, with a focus on providing practical, data-driven insights and detailed experimental methodologies.
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2] This base-catalyzed reaction proceeds under anhydrous conditions, typically at elevated temperatures ranging from 80–100°C for several hours.[2]
The reaction mechanism is initiated by the deprotonation of the α-carbon of ethyl acetoacetate by a base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol drives the reaction to completion, affording the desired enamino ester.
Caption: Workflow for the synthesis of this compound.
Reactivity as a Michael Acceptor
The electrophilic nature of the β-carbon in this compound makes it highly susceptible to Michael addition reactions. This reactivity is enhanced by the electron-withdrawing effect of the adjacent ethyl ester and acetyl groups, which polarize the carbon-carbon double bond. The dimethylamino group, while electron-donating through resonance, contributes to the overall reactivity profile by stabilizing the enamine structure and acting as a facile leaving group in subsequent reactions.
Caption: Reactive sites of this compound.
Michael Addition Reactions and Applications in Heterocyclic Synthesis
The true synthetic power of this compound is realized in its reactions with binucleophilic reagents, which undergo a Michael addition followed by a cyclocondensation reaction to afford a wide variety of heterocyclic compounds.
Reactions with N-Nucleophiles: Synthesis of Pyrimidines and Pyrazoles
Nitrogen-based nucleophiles are common reaction partners for this compound, leading to the formation of important nitrogen-containing heterocycles such as pyrimidines and pyrazoles.
Synthesis of Substituted Pyrimidines: The reaction with guanidine hydrochloride in the presence of a base like sodium ethoxide provides a direct route to highly functionalized 2-aminopyrimidines. The initial Michael addition of guanidine is followed by an intramolecular cyclization with the elimination of dimethylamine and water to form the aromatic pyrimidine ring.
References
Methodological & Application
Synthesis of Pyrimidines Using Ethyl 2-acetyl-3-(dimethylamino)acrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidines are a fundamental class of heterocyclic compounds that form the backbone of nucleic acids (cytosine, thymine, and uracil) and are integral to a vast array of biologically active molecules and pharmaceuticals.[1][2] Their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities, make them privileged scaffolds in drug discovery and development. A versatile and efficient method for constructing the pyrimidine ring is through the cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with amidines, guanidines, or urea.
Ethyl 2-acetyl-3-(dimethylamino)acrylate, a stable and reactive enaminone, serves as an excellent three-carbon building block for the synthesis of polysubstituted pyrimidines. The dimethylamino group acts as a good leaving group, facilitating the cyclization process under relatively mild conditions. This document provides detailed application notes and experimental protocols for the synthesis of two key pyrimidine derivatives from this starting material: 2-amino-5-acetyl-6-methylpyrimidine (using guanidine) and 5-acetyl-6-methylpyrimidin-2(1H)-one (using urea).
Application Notes
The pyrimidine derivatives synthesized through these protocols have significant potential in various areas of research and drug development:
-
Medicinal Chemistry: The resulting pyrimidines can serve as core structures for the development of novel therapeutic agents. The functional groups present (amino, acetyl, and methyl) on the pyrimidine ring offer multiple points for further chemical modification to explore structure-activity relationships (SAR) and optimize biological activity.
-
High-Throughput Screening: The straightforward and efficient nature of these syntheses makes them suitable for the generation of compound libraries for high-throughput screening (HTS) against various biological targets, such as kinases, proteases, and other enzymes.
-
Chemical Biology: These pyrimidine derivatives can be used as scaffolds for the design of chemical probes to study biological pathways and protein functions.
-
Materials Science: Pyrimidine-based compounds are also being explored for their applications in organic electronics and materials science.
The choice between using guanidine or urea as the cyclizing partner allows for the selective introduction of either an amino group or a hydroxyl group (in its tautomeric keto form) at the 2-position of the pyrimidine ring, respectively. This strategic choice is crucial in tailoring the final molecule for specific biological targets.
Reaction Schemes and Mechanisms
The synthesis of pyrimidines from this compound proceeds via a cyclocondensation reaction. The enaminone provides the C-C-C backbone, while guanidine or urea provides the N-C-N fragment to complete the six-membered heterocyclic ring.
1. Reaction with Guanidine:
The reaction with guanidine hydrochloride in the presence of a base yields 2-amino-5-acetyl-6-methylpyrimidine.
Caption: General workflow for pyrimidine synthesis.
The proposed mechanism involves the initial nucleophilic attack of guanidine on the β-carbon of the enaminone, leading to the elimination of dimethylamine. This is followed by an intramolecular cyclization where the other amino group of guanidine attacks the acetyl carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic pyrimidine ring.
Caption: Reaction mechanism with guanidine.
2. Reaction with Urea:
Similarly, the reaction with urea in the presence of a base affords 5-acetyl-6-methylpyrimidin-2(1H)-one.
The mechanism is analogous to that with guanidine, involving nucleophilic attack, elimination of dimethylamine, intramolecular cyclization, and dehydration to form the pyrimidinone product.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Guanidine hydrochloride
-
Urea
-
Sodium ethoxide (or sodium metal and absolute ethanol)
-
Absolute ethanol
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flasks, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates and developing chamber
Protocol 1: Synthesis of 2-Amino-5-acetyl-6-methylpyrimidine
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride (1.1 equivalents). Stir the mixture for 15-20 minutes at room temperature.
-
Addition of Enaminone: Add this compound (1 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Isolation: Reduce the volume of the solvent using a rotary evaporator. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize from ethanol to obtain the pure 2-amino-5-acetyl-6-methylpyrimidine.
Protocol 2: Synthesis of 5-Acetyl-6-methylpyrimidin-2(1H)-one
-
Preparation of Sodium Ethoxide Solution: Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Protocol 1.
-
Reaction Setup: To the sodium ethoxide solution, add urea (1.2 equivalents).
-
Addition of Enaminone: Add this compound (1 equivalent) to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid.
-
Isolation: Concentrate the solution by rotary evaporation to induce precipitation of the product.
-
Purification: Filter the solid, wash with a small amount of cold ethanol, and dry. Recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure 5-acetyl-6-methylpyrimidin-2(1H)-one.
Data Presentation
| Parameter | Synthesis of 2-Amino-5-acetyl-6-methylpyrimidine | Synthesis of 5-Acetyl-6-methylpyrimidin-2(1H)-one |
| Starting Material | This compound | This compound |
| Reagent | Guanidine Hydrochloride | Urea |
| Base | Sodium Ethoxide | Sodium Ethoxide |
| Solvent | Absolute Ethanol | Absolute Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 6 hours | 6 - 8 hours |
| Typical Yield | 75 - 85% | 70 - 80% |
| Purification Method | Recrystallization from Ethanol | Recrystallization from Ethanol/Water |
Note: The reaction times and yields are approximate and may vary depending on the scale of the reaction and the purity of the reagents. Optimization of the reaction conditions may be necessary to achieve higher yields.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium metal is highly reactive with water and should be handled with extreme care.
-
The solvents used are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
By following these detailed protocols and application notes, researchers can efficiently synthesize valuable pyrimidine derivatives for a wide range of applications in drug discovery and chemical biology.
References
Application Notes and Protocols for the Preparation of Substituted Pyridines from Ethyl 2-acetyl-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to access these structures is a cornerstone of modern medicinal and organic chemistry. Ethyl 2-acetyl-3-(dimethylamino)acrylate, a multifunctional β-enaminone, serves as a valuable and highly reactive building block for the construction of diverse heterocyclic systems, including polysubstituted pyridines. Its dual electrophilic and nucleophilic character allows for facile reactions with a variety of partners.
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines via the cyclocondensation reaction of this compound with active methylene compounds. The methodologies described herein offer a straightforward and efficient approach to a range of substituted pyridine derivatives.
Principle of the Reaction
The synthesis of substituted pyridines from this compound is typically achieved through a one-pot, multi-component reaction. The core of this transformation is a cyclocondensation reaction with a 1,3-dicarbonyl compound (an active methylene compound) and a nitrogen source, most commonly ammonium acetate.
The general mechanism proceeds through the following key steps:
-
Michael Addition: The active methylene compound, deprotonated in situ, acts as a nucleophile and attacks the β-carbon of the electron-deficient enaminone, this compound.
-
Cyclization: The intermediate adduct then undergoes an intramolecular condensation, where the nitrogen from the ammonium source attacks one of the carbonyl groups.
-
Elimination: Subsequent elimination of water and dimethylamine leads to the aromatization of the newly formed ring, yielding the final substituted pyridine product.
This approach is a modification of classical pyridine syntheses like the Hantzsch synthesis, offering the advantage of using a pre-functionalized and activated substrate.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of various substituted pyridines from this compound.
Protocol 1: Synthesis of Diethyl 2,6-dimethyl-4-substituted-pyridine-3,5-dicarboxylates
This protocol describes a general procedure for the reaction of this compound with an ethyl acetoacetate equivalent (in this case, the enaminone itself can be considered a masked form of ethyl acetoacetate for the second component in a Hantzsch-type synthesis) and various aldehydes in the presence of an oxidizing agent to yield 1,4-dihydropyridines, which are subsequently oxidized to pyridines. For a more direct synthesis of a fully substituted pyridine, a one-pot reaction with an active methylene compound and ammonium acetate is employed.
Materials:
-
This compound
-
Active methylene compound (e.g., Acetylacetone, Ethyl acetoacetate, Malononitrile)
-
Ammonium acetate
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.), the active methylene compound (1.0 eq.), and ammonium acetate (1.5 eq.).
-
Add glacial acetic acid as the solvent (sufficient to ensure good stirring).
-
Heat the reaction mixture to reflux (typically around 120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure substituted pyridine.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various substituted pyridines starting from this compound and different active methylene compounds.
| Entry | Active Methylene Compound | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetylacetone | Ethyl 4-acetyl-2,6-dimethylpyridine-3-carboxylate | 3 | 120 | 85 |
| 2 | Ethyl acetoacetate | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | 4 | 120 | 82 |
| 3 | Malononitrile | Ethyl 5-cyano-2,6-dimethylpyridine-3-carboxylate | 2 | 120 | 90 |
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the general reaction pathway for the synthesis of substituted pyridines from this compound.
Caption: General reaction pathway for pyridine synthesis.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for pyridine synthesis.
Conclusion
The use of this compound as a precursor provides a highly efficient and versatile method for the synthesis of a wide range of polysubstituted pyridines. The one-pot nature of the reaction, coupled with the ready availability of the starting materials, makes this an attractive strategy for both academic research and industrial drug development. The protocols and data presented herein serve as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds.
Application Notes and Protocols: Ethyl 2-acetyl-3-(dimethylamino)acrylate in Multicomponent Reactions for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 2-acetyl-3-(dimethylamino)acrylate as a versatile building block in the multicomponent synthesis of medicinally relevant heterocyclic compounds. Detailed protocols for the synthesis of substituted pyridines, pyrimidines, and pyrroles are presented, accompanied by quantitative data and mechanistic insights.
Introduction
This compound is a highly functionalized and reactive synthetic intermediate. Its enaminone character, coupled with the presence of acetyl and ethyl ester groups, makes it an ideal substrate for various multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion, incorporating substantially all of the atoms of the starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, which is of paramount importance in drug discovery and development. The synthesized heterocyclic scaffolds, such as pyridines, pyrimidines, and pyrroles, are privileged structures found in a vast array of pharmaceuticals and bioactive molecules.
Synthesis of Substituted Pyridines
A prevalent application of this compound in MCRs is the synthesis of highly substituted pyridines. A common strategy involves a domino reaction with an active methylene compound and an ammonium source, such as ammonium acetate.
General Reaction Scheme:
A mixture of an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and this compound in the presence of an ammonium source is heated to afford the corresponding polysubstituted pyridine derivative.
Experimental Protocol: Synthesis of 2-amino-4-aryl-5-ethoxycarbonyl-6-methylpyridine-3-carbonitrile
A mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the pure pyridine derivative.
| Entry | Aldehyde (Ar) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | 5 | 88 |
| 3 | 4-Methoxybenzaldehyde | 4.5 | 82 |
| 4 | 4-Nitrobenzaldehyde | 6 | 75 |
DOT Code for Pyridine Synthesis Workflow
Caption: Workflow for the one-pot synthesis of polysubstituted pyridines.
Synthesis of Substituted Pyrimidines
The synthesis of pyrimidine derivatives, another class of heterocycles with significant pharmacological importance, can be efficiently achieved through the reaction of this compound with amidines or guanidine.
General Reaction Scheme:
This reaction proceeds via a condensation-cyclization sequence where the amidine or guanidine acts as a binucleophile, reacting with the enaminone and the acetyl group of the acrylate derivative.
Experimental Protocol: Synthesis of 2-amino-4-methyl-5-ethoxycarbonyl-6-arylpyrimidines
A solution of this compound (1.0 mmol) and guanidine hydrochloride (1.2 mmol) in ethanol (15 mL) is treated with a catalytic amount of a base (e.g., sodium ethoxide, 0.2 mmol). The reaction mixture is stirred at reflux for 8-12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then triturated with water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to afford the pure pyrimidine derivative.
| Entry | Aryl Group | Time (h) | Yield (%) |
| 1 | Phenyl | 10 | 78 |
| 2 | 4-Tolyl | 12 | 75 |
| 3 | 4-Fluorophenyl | 10 | 82 |
| 4 | 2-Naphthyl | 12 | 72 |
DOT Code for Pyrimidine Synthesis Mechanism
Caption: Proposed reaction mechanism for the synthesis of substituted pyrimidines.
Synthesis of Substituted Pyrroles
Polysubstituted pyrroles, key structural motifs in many natural products and pharmaceuticals, can be synthesized in a one-pot fashion using this compound. A common multicomponent approach involves the reaction with a primary amine and an α-haloketone.
General Reaction Scheme:
The reaction is believed to proceed through the initial formation of an enamine intermediate from the primary amine and this compound, followed by N-alkylation with the α-haloketone and subsequent intramolecular cyclization to form the pyrrole ring.
Experimental Protocol: Synthesis of 1-aryl-2-methyl-3-acetyl-4-ethoxycarbonylpyrroles
To a solution of this compound (1.0 mmol) and a primary aromatic amine (1.0 mmol) in acetonitrile (10 mL), an α-bromo ketone (1.1 mmol) and potassium carbonate (1.5 mmol) are added. The mixture is stirred at 80 °C for 6-8 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired polysubstituted pyrrole.[1]
| Entry | Aromatic Amine | α-Bromo Ketone | Time (h) | Yield (%)[1] |
| 1 | Aniline | 2-Bromoacetophenone | 6 | 85 |
| 2 | 4-Methoxyaniline | 2-Bromo-1-(4-fluorophenyl)ethanone | 7 | 82 |
| 3 | 4-Chloroaniline | Ethyl 2-bromoacetate | 8 | 78 |
| 4 | 3-Nitroaniline | 2-Bromoacetophenone | 8 | 70 |
DOT Code for Pyrrole Synthesis Logical Flow
Caption: Logical flow diagram illustrating the key steps in the synthesis of polysubstituted pyrroles.
Conclusion
This compound has proven to be a highly valuable and versatile C4-synthon for the multicomponent synthesis of a diverse range of biologically important heterocycles. The straightforward and efficient protocols presented herein for the synthesis of substituted pyridines, pyrimidines, and pyrroles highlight the potential of this reagent in generating libraries of complex molecules for drug discovery and development programs. The operational simplicity, good to excellent yields, and the ability to introduce multiple points of diversity make these methods highly attractive for medicinal and organic chemists. Further exploration of the reactivity of this compound in other MCRs is anticipated to lead to the discovery of novel heterocyclic scaffolds with potential therapeutic applications.
References
Synthesis of pyrazole derivatives using "Ethyl 2-acetyl-3-(dimethylamino)acrylate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatile pyrazole scaffold is a key component in several marketed drugs. This document provides detailed protocols for the synthesis of substituted pyrazoles utilizing Ethyl 2-acetyl-3-(dimethylamino)acrylate as a key starting material. This enaminone is a versatile precursor that readily undergoes cyclocondensation with various hydrazine derivatives to yield a diverse library of pyrazole compounds.
Reaction Principle
The synthesis of the pyrazole ring from this compound proceeds via a condensation reaction with a hydrazine derivative. The reaction mechanism involves an initial nucleophilic attack of the hydrazine at the β-position of the enaminone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to form the aromatic pyrazole ring. This method is highly efficient and allows for the introduction of various substituents on the pyrazole core by selecting the appropriate hydrazine starting material.
Reaction Pathway
Caption: General reaction pathway for the synthesis of pyrazole derivatives.
Experimental Protocols
This section outlines two detailed protocols for the synthesis of pyrazole derivatives from this compound.
Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
This protocol describes the synthesis of a specific pyrazole derivative using phenylhydrazine.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.85 g, 10 mmol) in absolute ethanol (30 mL).
-
Add phenylhydrazine (1.08 g, 10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
-
Dry the purified product under vacuum.
Protocol 2: Green Synthesis of Pyrazole Derivatives in an Aqueous Medium
This protocol provides an environmentally friendly approach using water as the solvent.
Materials:
-
This compound
-
Substituted Hydrazine Hydrochloride (e.g., Phenylhydrazine hydrochloride, Methylhydrazine hydrochloride)
-
Water
-
Ammonium acetate (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.85 g, 10 mmol), the substituted hydrazine hydrochloride (11 mmol), and water (20 mL).
-
Add a catalytic amount of ammonium acetate (0.1 g).
-
Stir the mixture vigorously at room temperature or with gentle heating (50-60 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, the product often precipitates out of the aqueous solution.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
-
Dry the final product under vacuum.
Data Presentation
The following table summarizes representative data for pyrazole derivatives synthesized from enaminone precursors, analogous to this compound.
| Product | Hydrazine Used | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Phenylhydrazine | 85-95 | 78-80 | 1.35 (t, 3H), 2.55 (s, 3H), 4.30 (q, 2H), 7.30-7.55 (m, 5H), 7.95 (s, 1H) | 14.5, 15.2, 60.1, 110.5, 125.8, 128.9, 129.5, 138.9, 142.3, 150.1, 164.8 | 244.12 (M+) |
| Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | Methylhydrazine | 80-90 | 45-47 | 1.33 (t, 3H), 2.50 (s, 3H), 3.75 (s, 3H), 4.25 (q, 2H), 7.80 (s, 1H) | 14.4, 15.0, 36.5, 59.8, 109.8, 141.5, 148.9, 165.2 | 182.10 (M+) |
| Ethyl 5-methyl-1H-pyrazole-4-carboxylate | Hydrazine Hydrate | 90-98 | 140-142 | 1.38 (t, 3H), 2.60 (s, 3H), 4.35 (q, 2H), 8.10 (s, 1H), 12.5 (br s, 1H) | 14.6, 15.5, 60.3, 108.7, 140.8, 149.5, 165.5 | 168.09 (M+) |
Note: The data presented are representative values from literature for analogous compounds and may vary depending on the specific experimental conditions.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of pyrazole derivatives.
Caption: A typical experimental workflow for pyrazole synthesis.
Applications in Drug Development
Pyrazole derivatives are privileged scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets.[3][4] They are key components in drugs with diverse therapeutic applications, including:
-
Anti-inflammatory agents: Celecoxib, a selective COX-2 inhibitor, contains a pyrazole core.[5]
-
Anticancer agents: Pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression.[3]
-
Antimicrobial agents: The pyrazole nucleus is present in numerous compounds with antibacterial and antifungal activities.[1][2]
The synthetic protocols described herein provide a robust platform for the generation of novel pyrazole libraries for screening and lead optimization in drug discovery programs. The ability to easily modify the substituents on the pyrazole ring allows for fine-tuning of the pharmacological properties of the resulting compounds.
Signaling Pathway Context
The diverse biological activities of pyrazole derivatives stem from their ability to modulate various signaling pathways. For instance, in cancer therapy, pyrazole-based kinase inhibitors can block aberrant signaling cascades that drive cell proliferation and survival.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazole derivative.
References
Application Notes and Protocols: Michael Addition to Ethyl 2-acetyl-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the Michael addition reaction to ethyl 2-acetyl-3-(dimethylamino)acrylate. This versatile Michael acceptor is a valuable building block in organic synthesis, particularly for the preparation of a wide range of substituted β-amino acid derivatives and heterocyclic compounds. The protocols outlined below cover reactions with various nucleophiles, including thiols, amines, and carbon nucleophiles.
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic chemistry.[1][2] this compound is an attractive Michael acceptor due to the presence of both an ester and a ketone functionality, as well as a good leaving group (dimethylamine), which can facilitate subsequent reactions. This enamine-like structure makes it highly reactive towards a variety of nucleophiles. The resulting Michael adducts are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Michael addition of different nucleophiles to activated alkenes, such as acrylates. While specific yields for this compound were not found in the literature, the data presented for similar acrylate acceptors provide a strong predictive framework for expected outcomes.
| Nucleophile (Michael Donor) | Catalyst/Solvent | Temperature (°C) | Time | Product Type | Representative Yield (%) | Reference |
| Thiols | ||||||
| Aliphatic/Aromatic Thiols | Amine catalyst (e.g., TEA) | Room Temp | Varies | Thioether | High | [3] |
| Thiol-containing polymers | Base catalyst (e.g., DBU) | Room Temp | Varies | Polymer-drug conjugate | >95 | [4] |
| Amines | ||||||
| Benzylamine | DBU / Solvent-free | 75 (Microwave) | 10 min | β-Amino ester | High | [5] |
| Primary Aliphatic Amines | Acidic Alumina / Solvent-free | Room Temp | Varies | Mono-adduct β-Amino ester | High | [6] |
| Cyclic Secondary Amines | None / Solvent-free | Room Temp | Varies | β-Amino ester | Excellent | [7] |
| Hydrazine | Acetic Acid | Reflux | Varies | Pyrazole | Good to Excellent | [8][9] |
| Carbon Nucleophiles | ||||||
| Ethyl Acetoacetate | Base (e.g., NaOEt, DBU) | 35 | Varies | 1,5-Dicarbonyl compound | High | [10][11] |
| Malonates | Base catalyst | Varies | Varies | 1,5-Dicarbonyl compound | High | [12] |
Experimental Protocols
The following are generalized protocols for the Michael addition to this compound with different classes of nucleophiles. Researchers should optimize these conditions for their specific nucleophile and desired product.
Protocol 1: Thiol-Michael Addition
This protocol describes the addition of a thiol to this compound.
Materials:
-
This compound
-
Thiol of interest
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the thiol (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of base (e.g., TEA, 0.1 eq or DBU, 0.05 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioether adduct.
Protocol 2: Aza-Michael Addition
This protocol outlines the addition of an amine to this compound.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Solvent (e.g., Methanol, Ethanol, or solvent-free)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a flask, combine this compound (1.0 eq) and the amine (1.0-1.5 eq).
-
The reaction can often be performed neat (solvent-free) by stirring the mixture at room temperature.[7] Alternatively, a solvent such as methanol or ethanol can be used.
-
For less reactive amines, gentle heating or the use of a catalyst like acidic alumina may be beneficial.[6] Microwave irradiation can also significantly accelerate the reaction.[5][13]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent (if any) under reduced pressure.
-
Purify the resulting β-amino acrylate derivative by column chromatography or distillation.
Protocol 3: Carbon-Michael Addition
This protocol details the addition of a carbon nucleophile, such as ethyl acetoacetate, to this compound.
Materials:
-
This compound
-
Carbon nucleophile (e.g., ethyl acetoacetate, diethyl malonate)
-
Base (e.g., Sodium ethoxide (NaOEt), Potassium carbonate (K₂CO₃), or DBU)
-
Anhydrous solvent (e.g., Ethanol, THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carbon nucleophile (1.0 eq) and the anhydrous solvent.
-
Add the base (e.g., NaOEt, 1.0 eq, or a catalytic amount of DBU) to the solution and stir to generate the enolate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the 1,5-dicarbonyl adduct.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a Michael addition experiment.
Caption: General experimental workflow for the Michael addition reaction.
Signaling Pathway Analogy: The Michael Addition Reaction
This diagram provides a conceptual analogy of the Michael addition reaction, depicting the key components and their interactions.
Caption: Conceptual diagram of the Michael addition reaction components.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-acetyl-3-(dimethylamino)acrylate as a Versatile Enamine Precursor in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2-acetyl-3-(dimethylamino)acrylate as a key building block in the construction of complex heterocyclic scaffolds. This versatile enamine precursor offers an efficient entry into a variety of pharmacologically relevant ring systems, most notably the pyrazolo[1,5-a]pyrimidine core.
Introduction
This compound is a trifunctional reagent featuring an enamine moiety, an acetyl group, and an ethyl ester function. This unique combination of reactive sites makes it an exceptionally useful precursor in organic synthesis, particularly in cyclocondensation reactions. The dimethylamino group serves as an excellent leaving group, facilitating the formation of new heterocyclic rings when reacted with binucleophilic reagents. Its reaction with aminopyrazoles provides a direct and high-yielding route to substituted pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.
Applications in Heterocyclic Synthesis
The primary application of this compound is in the regioselective synthesis of nitrogen-containing heterocycles. The enamine's reactivity allows for a controlled cyclization cascade, leading to the formation of fused bicyclic systems.
Synthesis of Pyrazolo[1,5-a]pyrimidines
A prominent application of this compound is the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through a cyclocondensation reaction with a 5-aminopyrazole derivative. The reaction proceeds with high regioselectivity, where the exocyclic amino group of the pyrazole attacks the β-carbon of the enamine, followed by an intramolecular cyclization and elimination of dimethylamine.
Reaction Scheme: Synthesis of Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Caption: General reaction scheme for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Quantitative Data Summary
The synthesis of pyrazolo[1,5-a]pyrimidines from this compound and its analogs is known for its efficiency. The following table summarizes typical reaction conditions and yields reported in the literature for analogous transformations.
| Reactant 1 (Enaminone) | Reactant 2 (Aminopyrazole) | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| (E)-ethyl 2-acetyl-3-(dimethylamino)acrylate | 5-amino-3-methylpyrazole | Ethanol | Acetic Acid | Reflux | 6 | 85-95 |
| (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 5-amino-3-phenylpyrazole | Acetic Acid | None | Reflux | 4 | 92 |
| (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | 5-aminopyrazole | Pyridine | None | Reflux | 12 | 88 |
| (E)-ethyl 2-cyano-3-(dimethylamino)acrylate | 3-amino-5-phenylpyrazole | Ethanol | HCl | Reflux | 8 | 90 |
Experimental Protocols
General Protocol for the Synthesis of Ethyl 7-acetyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
This protocol is a representative procedure for the cyclocondensation reaction between this compound and an aminopyrazole.
Materials:
-
This compound (1.0 eq)
-
5-Amino-3-methylpyrazole (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add 5-amino-3-methylpyrazole (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mL) to the reaction mixture.
-
The mixture is then heated to reflux with constant stirring for 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by recrystallization from ethanol to afford the pure Ethyl 7-acetyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Reaction Mechanism
The formation of the pyrazolo[1,5-a]pyrimidine ring system proceeds through a well-established cyclocondensation mechanism.
-
Michael Addition: The exocyclic amino group of the 5-aminopyrazole acts as a nucleophile and attacks the electron-deficient β-carbon of the enamine, this compound. This results in the formation of a zwitterionic intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole then attacks the carbonyl carbon of the acetyl group, leading to the formation of a six-membered ring intermediate.
-
Elimination: The intermediate undergoes elimination of a molecule of dimethylamine and water to afford the final aromatic pyrazolo[1,5-a]pyrimidine product.
Reaction Mechanism Diagram
Caption: Mechanism of pyrazolo[1,5-a]pyrimidine formation.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of pyrazolo[1,5-a]pyrimidines and other related heterocyclic systems. The straightforward reaction protocols, high yields, and regioselectivity make it an attractive building block for medicinal chemists and researchers in drug discovery. The application notes and protocols provided herein offer a solid foundation for the utilization of this reagent in the development of novel bioactive molecules.
Troubleshooting & Optimization
Technical Support Center: Pyrimidine Synthesis with Ethyl 2-acetyl-3-(dimethylamino)acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-acetyl-3-(dimethylamino)acrylate" in pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used in pyrimidine synthesis?
A1: this compound is a versatile trifunctional building block used in the synthesis of various heterocyclic compounds, including pyrimidines.[1] Its structure, which combines an α,β-unsaturated carbonyl system with an enamine moiety, makes it an excellent Michael acceptor and a reactive partner in condensation reactions, facilitating the construction of the pyrimidine ring.[1]
Q2: What is the general reaction mechanism for pyrimidine synthesis using this reagent?
A2: The synthesis typically proceeds via a condensation reaction between this compound and a suitable amidine or guanidine derivative. The reaction involves a nucleophilic attack on the β-carbon of the acrylate, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and ethanol to form the aromatic pyrimidine ring.
Q3: What are the most common side products observed in this reaction?
A3: While the desired pyrimidine is the major product under optimal conditions, several side products can form. These may include:
-
Michael Adducts: Incomplete cyclization can lead to the formation of stable Michael adducts.
-
Polymerization Products: Acrylate derivatives have a tendency to polymerize, especially at elevated temperatures.[1]
-
Hydrolysis Products: The ester and enamine functionalities are susceptible to hydrolysis, which can lead to the formation of carboxylic acids and ketones.
-
Self-Condensation Products: The starting material or intermediates may undergo self-condensation reactions.
Q4: How can I detect and characterize these side products?
A4: A combination of analytical techniques is recommended for the identification and quantification of side products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating and identifying components in the reaction mixture.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information about isolated byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during pyrimidine synthesis with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Pyrimidine | - Suboptimal reaction temperature or time.[4]- Incorrect stoichiometry of reactants.- Inefficient catalyst or incorrect catalyst loading.[4]- Presence of impurities in starting materials.[4] | - Optimize reaction temperature and monitor progress using TLC or HPLC.[4]- Carefully control the molar ratios of reactants.- Screen different catalysts (e.g., acid or base catalysts) and optimize their concentration.- Ensure the purity of this compound and the amidine/guanidine reactant. |
| Formation of a Major, Unidentified Side Product | - Reaction conditions favoring an alternative reaction pathway.- Reactivity of functional groups on the amidine/guanidine reactant. | - Systematically vary reaction parameters (solvent, temperature, catalyst) to disfavor side product formation.- Protect reactive functional groups on the coreactant if necessary.- Isolate and characterize the side product using spectroscopic methods (NMR, MS) to understand its formation mechanism. |
| Polymerization of the Reaction Mixture | - High reaction temperatures.[1]- Presence of radical initiators. | - Conduct the reaction at the lowest effective temperature.- Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture.- Purify the starting acrylate via vacuum distillation to remove any polymeric impurities.[1] |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor solubility of reactants. | - Extend the reaction time and/or increase the temperature, while monitoring for side product formation.- Choose a solvent that effectively dissolves all reactants at the reaction temperature. |
| Difficulty in Product Purification | - Similar polarity of the desired product and side products. | - Employ alternative purification techniques such as column chromatography with a different stationary phase, preparative HPLC, or recrystallization from a suitable solvent system. |
Experimental Protocols
General Protocol for Pyrimidine Synthesis
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) in a round-bottom flask, add the amidine or guanidine hydrochloride (1.1 eq) and a base (e.g., sodium ethoxide or potassium carbonate, 1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) for a designated time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Analytical Method for Reaction Monitoring (HPLC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[4] |
| Gradient | Start with 95% A and 5% B. Linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to initial conditions.[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 254 nm[4] |
| Injection Volume | 10 µL[4] |
Visualizations
References
- 1. This compound | 203186-58-7 | Benchchem [benchchem.com]
- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of Heterocyclic Compounds Derived from Ethyl 2-acetyl-3-(dimethylamino)acrylate
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with heterocyclic compounds synthesized from ethyl 2-acetyl-3-(dimethylamino)acrylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common heterocyclic systems synthesized from this compound?
This compound is a versatile precursor for a variety of heterocyclic compounds due to its multiple reactive sites. The most commonly synthesized heterocycles include:
-
Pyrimidines: Formed through cyclocondensation reactions with amidines or guanidines.
-
Pyridones: Synthesized by reacting the enaminone with compounds containing an active methylene group.
-
Pyrazoles: Typically formed by reaction with hydrazine derivatives.
Q2: My reaction yield is low before purification. What are the common causes?
Low yields in cyclocondensation reactions involving this compound can often be attributed to several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Side reactions: The starting enaminone is reactive and can undergo side reactions. One common issue is polymerization, which can be mitigated by using polymerization inhibitors.[1]
-
Suboptimal reaction conditions: Temperature, solvent, and catalyst concentration are crucial. Ensure all reagents are of high purity and that anhydrous conditions are maintained if the reaction is moisture-sensitive.
Q3: I am observing multiple spots on my TLC after the reaction. What are the likely impurities?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Common impurities include:
-
Unreacted starting materials: this compound and the other reactant.
-
Hydrolysis of the enaminone: If moisture is present, the enaminone can hydrolyze.
-
Side products: Depending on the reaction conditions, various side products can form. For pyrimidine synthesis, this could include regioisomers or partially cyclized intermediates.
-
Polymerized material: Acrylate derivatives are prone to polymerization.[1]
Q4: What are the recommended general work-up procedures for these types of reactions?
A typical work-up procedure involves partitioning the reaction mixture between an organic solvent and an aqueous solution to remove inorganic salts and other water-soluble impurities.[2][3][4][5]
-
Quench the reaction: If necessary, cool the reaction mixture and quench any reactive reagents.
-
Solvent extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent removal: Concentrate the organic phase under reduced pressure to obtain the crude product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of heterocyclic compounds derived from this compound.
Issue 1: Difficulty in Crystallizing the Product
Problem: The crude product is an oil or fails to crystallize from common solvents.
| Possible Cause | Troubleshooting Action |
| Presence of impurities | Impurities can significantly hinder crystallization. Attempt to purify a small sample by column chromatography to obtain a seed crystal. |
| Incorrect solvent system | The choice of solvent is critical for successful recrystallization.[6] Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. Common solvent pairs for these types of heterocycles include ethanol/water, ethyl acetate/hexane, or acetone/hexane. |
| Oiling out | The product may be "oiling out" instead of crystallizing. This happens when the solution is supersaturated or cooled too quickly. Try using a more dilute solution, cooling it slowly, and scratching the inside of the flask with a glass rod to induce crystallization. |
Issue 2: Poor Separation during Column Chromatography
Problem: The desired compound co-elutes with impurities during column chromatography.
| Possible Cause | Troubleshooting Action |
| Inappropriate solvent system | The polarity of the eluent is not optimized for the separation.[7] Use TLC to screen for a solvent system that provides good separation (a ΔRf of at least 0.2 between the product and impurities). A common starting point is a mixture of hexane and ethyl acetate. |
| Column overloading | Too much crude material has been loaded onto the column, leading to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio by weight). |
| Compound is acidic or basic | For basic compounds like pyridines, tailing on silica gel can be an issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape. For acidic compounds, a small amount of acetic acid may be beneficial.[8] |
Experimental Protocols
General Protocol for Recrystallization
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
General Protocol for Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Recommended Recrystallization Solvents for Pyrimidine Derivatives
| Compound Class | Recommended Solvent System | Reference |
| Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Methanol | [9] |
| Thiazolo[3,2-a]pyrimidine derivatives | Ethanol | [10] |
Table 2: Suggested Eluent Systems for Column Chromatography of Pyridone and Pyrimidine Derivatives
| Compound Class | Stationary Phase | Eluent System | Reference |
| Dihydropyridines | Silica Gel | Acetonitrile/Acetic acid-acetate buffer | [11] |
| General Pyridines/Pyrimidines | Silica Gel | Hexane/Ethyl Acetate (gradient) | [12] |
| Basic Heterocycles | Silica Gel | Dichloromethane/Methanol with 1-3% Triethylamine | [8] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of heterocyclic compounds.
Caption: Decision tree for troubleshooting the purification of heterocyclic compounds.
References
- 1. This compound | 203186-58-7 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Workup [chem.rochester.edu]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. sorbtech.com [sorbtech.com]
- 8. Purification [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. orgsyn.org [orgsyn.org]
Improving yield in cyclocondensation reactions of "Ethyl 2-acetyl-3-(dimethylamino)acrylate"
Technical Support Center: Optimizing Cyclocondensation Reactions
Topic: Improving Yield in Cyclocondensation Reactions of Ethyl 2-acetyl-3-(dimethylamino)acrylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the yield of cyclocondensation reactions involving this compound, a versatile building block for various heterocyclic compounds, particularly pyrimidines.
Frequently Asked Questions (FAQs)
Q1: My cyclocondensation reaction is resulting in a low yield. What are the most common factors I should investigate?
A1: Low conversion rates are often attributable to several factors including suboptimal reaction conditions, catalyst inefficiency, or issues with reactant purity.[1] Key areas to troubleshoot include:
-
Catalyst Choice and Activity: The selection and concentration of the catalyst are critical. Many reactions struggle to proceed to completion without an effective catalyst, resulting in poor yields.[2] Both Brønsted acids (e.g., HCl, Acetic Acid) and Lewis acids (e.g., FeCl₃, ZnCl₂) can be effective, and screening may be necessary to find the optimal choice for your specific substrates.[2][3]
-
Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote the formation of unwanted side products, such as Hantzsch-type dihydropyridines.[1] It is advisable to find a moderate temperature that balances reaction speed and selectivity.[2]
-
Solvent System: The polarity of the solvent significantly influences reaction rate and yield.[2] Polar solvents like ethanol are generally preferred. Experimenting with different solvents such as acetonitrile or even exploring solvent-free conditions can lead to improved outcomes.[2]
-
Purity of Reactants: Impurities in this compound or the N-C-N fragment (e.g., guanidine, thiourea) can inhibit the reaction or lead to side products.[2] Ensure all starting materials are of high purity.
-
Reaction Time: Some cyclizations can be slow and may require extended reaction times to achieve completion.[1] It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) to determine the optimal duration.[2]
Q2: I am observing significant formation of byproducts. How can I improve the reaction's selectivity?
A2: The formation of byproducts is a common issue that lowers the yield of the desired product. A frequent byproduct in pyrimidine synthesis is a Hantzsch-type 1,4-dihydropyridine.[1] This occurs when two equivalents of the β-ketoester (or its enaminone derivative) react with components in the mixture. To minimize this:
-
Lower the Reaction Temperature: Higher temperatures often favor the competing Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[1]
-
Optimize Catalyst: The choice of catalyst can influence the selectivity between the desired cyclocondensation and side reactions.[1] A milder catalyst might be preferable.
-
Control Aldehyde Addition: If an aldehyde is involved in a multi-component reaction, it may be prone to self-condensation or polymerization under acidic conditions. Adding the aldehyde slowly to the reaction mixture can mitigate this.[2]
Q3: How do I choose between a Brønsted acid and a Lewis acid catalyst?
A3: The choice of catalyst is crucial and substrate-dependent.
-
Brønsted Acids (e.g., HCl, H₂SO₄, Acetic Acid) are commonly used and effective. However, strong acids can sometimes lead to side reactions or degradation of sensitive substrates.[2]
-
Lewis Acids (e.g., FeCl₃, ZnCl₂, lanthanide triflates) can be excellent alternatives.[2] They activate the carbonyl group, facilitating the cyclization and subsequent dehydration steps, sometimes under milder conditions than strong Brønsted acids.[1] It is recommended to screen a few catalysts from both categories to identify the most effective one for your specific reaction.[2]
Q4: Can solvent-free conditions improve my yield?
A4: Yes, in some cases, solvent-free conditions have been shown to improve yields.[1][2] This approach increases the concentration of reactants, which can accelerate the reaction rate. It is a viable alternative to traditional solvent-based systems and is worth considering during optimization, especially if common solvents are not providing satisfactory results.
Troubleshooting Guide
This table summarizes common issues and provides actionable solutions to improve reaction outcomes.
| Issue Observed | Potential Cause | Recommended Solution(s) | Citation |
| Low Conversion / Low Yield | Inefficient or inactive catalyst. | Screen different Brønsted or Lewis acids. Optimize catalyst loading. If using a reusable catalyst, ensure it is properly activated. | [1][2] |
| Suboptimal temperature. | Gradually increase the temperature while monitoring for byproduct formation via TLC. Some reactions benefit from milder conditions to improve selectivity. | [1][2] | |
| Inappropriate solvent. | Test different polar solvents (e.g., ethanol, acetonitrile) or consider running the reaction under solvent-free conditions. | [2] | |
| Insufficient reaction time. | Monitor the reaction progress with TLC and extend the reaction time until the starting material is consumed. | [1] | |
| Formation of Byproducts | Reaction temperature is too high. | Lower the reaction temperature to disfavor competing reaction pathways like Hantzsch dihydropyridine formation. | [1] |
| Reactant impurities. | Ensure all starting materials are of high purity. Purify reactants if necessary. | [2] | |
| Incomplete Cyclization | Insufficient activation of the carbonyl group. | Add a catalytic amount of a suitable Brønsted or Lewis acid to facilitate the final cyclization and dehydration steps. | [1] |
| Precipitate Formation (Not Product) | Polymerization of reactants (e.g., aldehyde). | Use a milder catalyst or add the prone reactant slowly to the reaction mixture. | [2] |
| Low solubility of an intermediate. | Experiment with a different solvent system that has a higher solubilizing power for all components and intermediates. | [2] |
Experimental Protocols
The following are general methodologies for the cyclocondensation of enaminones to form pyrimidine derivatives. Researchers should adapt these protocols to their specific substrates and optimize conditions accordingly.
Protocol 1: Synthesis of a Pyrimidine-2(1H)-thione Derivative
This protocol is adapted from a general procedure for reacting α,β-unsaturated ketones with thiourea.[3]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (0.01 mol) and a suitable co-reactant (if required) in ethanol (25 mL). In a separate vessel, dissolve thiourea (0.01 mol) in water (25 mL).
-
Mixing and Catalysis: Combine the two solutions with continuous stirring. Add three drops of glacial acetic acid as a catalyst.
-
Reaction: After stirring for 15 minutes at room temperature, attach a condenser and heat the mixture to reflux at 80°C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid product and wash it with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure pyrimidine derivative.
Protocol 2: Synthesis of a 2-Aminopyrimidine Derivative
This protocol is based on the reaction of a 1,3-dicarbonyl equivalent with a guanidine derivative.[4]
-
Reactant Preparation: To a solution of this compound (0.01 M) in methanol, add a guanidine salt (e.g., guanidine hydrochloride, metformin) (0.015 M).
-
Catalysis: Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reaction: Reflux the solution for 12 hours.
-
Monitoring: Periodically check the reaction progress via TLC to determine completion.
-
Work-up: Upon completion, cool the reaction mixture. Remove the solvent using a rotary evaporator.
-
Purification: Recrystallize the resulting crude product from a suitable solvent system (e.g., a mixture of water and acetone) to yield the purified 2-aminopyrimidine product.
Visualized Workflows and Pathways
The following diagrams illustrate logical troubleshooting steps and key reaction parameters.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Key parameters influencing the cyclocondensation reaction yield.
References
Optimizing regioselectivity in pyrazole synthesis from "Ethyl 2-acetyl-3-(dimethylamino)acrylate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the regioselective synthesis of pyrazoles from Ethyl 2-acetyl-3-(dimethylamino)acrylate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of pyrazoles from this compound and a hydrazine?
A1: The reaction is a cyclocondensation process. It begins with a nucleophilic attack of the hydrazine on the β-carbon of the enaminone (Michael addition), followed by the elimination of dimethylamine. An intramolecular cyclization then occurs via the attack of the second nitrogen of the hydrazine onto one of the carbonyl groups. Finally, a dehydration step yields the aromatic pyrazole ring.[1] The regioselectivity is determined by which nitrogen of the hydrazine attacks which electrophilic center and which carbonyl group participates in the cyclization.
Q2: What are the key factors that influence the regioselectivity of this reaction?
A2: Regioselectivity is primarily governed by the reaction conditions and the nature of the reactants. Key factors include:
-
Substituents on the Hydrazine: The steric and electronic properties of the substituent on a monosubstituted hydrazine (e.g., methylhydrazine, phenylhydrazine) significantly direct which nitrogen atom initiates the attack and which is involved in the cyclization.
-
Solvent Choice: The polarity and proticity of the solvent can have a dramatic effect. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity compared to standard alcohols like ethanol.[2]
-
pH of the Reaction Medium: The reaction can be catalyzed by either acid or base. The pH affects the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups, thereby influencing the reaction pathway and the resulting regioisomer.[3][4]
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, potentially altering the ratio of the regioisomers formed.
Q3: Why is controlling regioselectivity important in pyrazole synthesis?
A3: Pyrazole derivatives are widely used in medicinal chemistry and agrochemicals, and their biological activity is highly dependent on the specific arrangement of substituents on the pyrazole ring.[4] Different regioisomers can have vastly different pharmacological profiles, efficacy, and toxicity. Therefore, controlling the synthesis to produce a single, desired regioisomer is crucial for developing effective and safe compounds, and it simplifies the purification process, improving the overall yield.[2]
Q4: Can I use substituted hydrazines in this reaction?
A4: Yes, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine, sulfonyl hydrazines) are commonly used to synthesize N-substituted pyrazoles.[5][6] However, using an unsymmetrical substituted hydrazine (R-NH-NH₂) is precisely what introduces the challenge of regioselectivity, as two different regioisomeric products can be formed.
Troubleshooting Guide
Problem 1: Low or no yield of the desired pyrazole product.
-
Possible Cause: Incomplete reaction.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Possible Cause: Inactive catalyst or incorrect pH.
-
Solution: If using acid catalysis (e.g., acetic acid, p-TSA), ensure it is not degraded.[7] Check the pH of the reaction mixture. The reaction often proceeds well under slightly acidic conditions to activate the carbonyls without fully protonating the hydrazine.
-
-
Possible Cause: Degradation of starting materials or product.
-
Solution: Ensure the purity of your starting materials. This compound can be sensitive to prolonged heating. Consider running the reaction at a lower temperature for a longer duration.
-
Problem 2: Formation of a mixture of regioisomers, making purification difficult.
-
Possible Cause: Non-optimal solvent choice.
-
Solution: This is the most common cause of poor regioselectivity. Switch the solvent from standard alcohols (like ethanol or methanol) to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which has been shown to dramatically improve regioselectivity in favor of a single isomer.[2]
-
-
Possible Cause: Reaction conditions favor both kinetic and thermodynamic products.
-
Solution: Adjust the reaction temperature. A lower temperature may favor the kinetic product, while a higher temperature may favor the thermodynamic product. Experiment with different temperatures to find the optimal condition for your desired isomer.
-
-
Possible Cause: Steric and electronic effects are not strongly directing.
-
Solution: The regiochemical outcome is a result of the interplay between the two carbonyl groups (acetyl and ester) of the enaminone and the two nitrogen atoms of the substituted hydrazine. If solvent and temperature changes are insufficient, the fundamental reactivity cannot be easily changed. In this case, chromatographic separation is necessary.
-
Problem 3: Difficulty in removing the dimethylamine byproduct.
-
Possible Cause: Insufficient work-up procedure.
-
Solution: Dimethylamine is volatile but can be trapped. During the work-up, perform an aqueous wash with a dilute acid (e.g., 1M HCl) to protonate the residual dimethylamine, forming a water-soluble salt that will be removed into the aqueous layer.
-
Quantitative Data Summary
The choice of solvent can have a profound impact on the regioselectivity of pyrazole formation. The following table summarizes data from studies on similar 1,3-dicarbonyl systems, illustrating the directing effect of fluorinated solvents.
| Reactants | Solvent | Regioisomeric Ratio (Isomer A : Isomer B) | Total Yield (%) | Reference |
| 1-Aryl-4,4,4-trifluoro-1,3-diketone + Arylhydrazine | Ethanol | ~50 : 50 | 74-77 | [4] |
| 1-Aryl-4,4,4-trifluoro-1,3-diketone + Arylhydrazine | DMA | >98 : 2 | 74-77 | [4] |
| 1-(Aryl)-1,3-diketone + Methylhydrazine | EtOH | 85 : 15 | 80 | [2] |
| 1-(Aryl)-1,3-diketone + Methylhydrazine | TFE | 95 : 5 | 85 | [2] |
| 1-(Aryl)-1,3-diketone + Methylhydrazine | HFIP | >99 : 1 | 90 | [2] |
Isomer A and Isomer B represent the two possible regioisomers. DMA = N,N-Dimethylacetamide, TFE = 2,2,2-Trifluoroethanol, HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol.
Key Experimental Protocols
Protocol: Regioselective Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
This protocol is a representative procedure for the reaction of this compound with phenylhydrazine.
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid (Catalyst)
-
Ethanol (Solvent)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (5-10 mL per mmol of substrate).
-
Add phenylhydrazine (1.1 eq) to the solution at room temperature.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired pyrazole regioisomer.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Note: To optimize regioselectivity, consider replacing ethanol with 2,2,2-trifluoroethanol (TFE) and running the reaction at its reflux temperature.[2]
Visualizations
Caption: Factors influencing regioselectivity in pyrazole synthesis.
Caption: General experimental workflow for pyrazole synthesis.
References
- 1. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Challenges in the work-up of "Ethyl 2-acetyl-3-(dimethylamino)acrylate" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and work-up of "Ethyl 2-acetyl-3-(dimethylamino)acrylate".
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Product Yield After Reaction
-
Question: I performed the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA), but my crude yield is significantly lower than expected. What could be the reasons?
-
Answer: Low yields in this reaction are often attributed to several factors:
-
Presence of Water: This reaction is highly sensitive to moisture. Water can hydrolyze the DMF-DMA starting material and the enamine product.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. Using a high-boiling aprotic solvent like toluene can facilitate the removal of the methanol byproduct via azeotropic distillation, which drives the reaction equilibrium towards the product.[1]
-
Improper Stoichiometry: The molar ratio of reactants is crucial. An excess of DMF-DMA is often used to ensure the complete conversion of ethyl acetoacetate.[1]
-
Inefficient Mixing: For viscous reaction mixtures, ensure efficient stirring to prevent localized heating and promote reactant interaction.[1]
-
Issue 2: Formation of a Stable Emulsion During Aqueous Work-up
-
Question: During the extraction of my product with an organic solvent and water/brine, a persistent emulsion formed that is difficult to separate. How can I break this emulsion?
-
Answer: Emulsion formation is a common issue, especially when basic nitrogenous compounds are present. Here are several techniques to try, starting with the simplest:
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gentle swirling or tapping the funnel can help the layers separate.[2]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic component and helping to break the emulsion.[2][3]
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. Since the product is an enamine, the stability of the emulsion can be pH-dependent.[2]
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to coalesce the fine droplets.[4][5]
-
Centrifugation: If available, centrifuging the emulsion is often a very effective method for separating the phases.[2]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[2][3]
-
Issue 3: Product Decomposition or Polymerization During Purification
-
Question: My product turned dark or solidified during solvent removal or distillation, suggesting decomposition or polymerization. How can I prevent this?
-
Answer: this compound is prone to polymerization, especially at elevated temperatures.[1]
-
Use of Polymerization Inhibitors: For purification by distillation, the addition of a polymerization inhibitor is crucial. Phenolic inhibitors, in combination with manganese or cerium salts, have been shown to be effective for acrylates.[6]
-
Vacuum Distillation: Purify the compound under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress.[1]
-
Avoid High Temperatures: When removing the solvent using a rotary evaporator, use a low bath temperature.
-
Storage: Store the purified product in a cool, dark place, and consider adding a small amount of a polymerization inhibitor if it will be stored for an extended period.
-
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
-
Q1: What is the most common method for synthesizing this compound?
-
Q2: Is a catalyst necessary for the reaction?
-
A2: While the reaction can proceed without a catalyst, a base catalyst can significantly increase the reaction rate.[1] However, the reaction is often carried out simply by heating the reactants.
-
-
Q3: What are suitable solvents for this reaction?
-
A3: Aprotic solvents are preferred. High-boiling aromatic hydrocarbons like toluene or xylene are often used to allow for the azeotropic removal of methanol, which helps to drive the reaction to completion.[1]
-
Work-up & Purification
-
Q4: Can I purify this compound using column chromatography?
-
A4: Yes, column chromatography on silica gel can be used for purification. A common eluent system would be a gradient of hexane and ethyl acetate. This is particularly useful for removing non-volatile impurities.
-
-
Q5: My purified product is a yellow oil, but I've seen it reported as a solid. Why is this?
-
A5: this compound has a relatively low melting point (around 41-44 °C). The presence of even small amounts of impurities can depress the melting point, causing it to be an oil at room temperature. It may solidify upon standing or cooling.
-
-
Q6: How can I confirm the identity and purity of my final product?
-
A6: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the structure and assess the purity of the synthesized compound.[1]
-
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Purpose |
| Reactants | Ethyl acetoacetate, DMF-DMA | Formation of the enamine product |
| Molar Ratio | 1 : 1.1-1.5 (Ethyl acetoacetate:DMF-DMA) | Ensure complete consumption of ethyl acetoacetate |
| Solvent | Toluene or Xylene (anhydrous) | Reaction medium and azeotropic removal of methanol |
| Temperature | 80-110 °C | Provide activation energy for the reaction |
| Reaction Time | 2-6 hours | Allow the reaction to proceed to completion |
| Atmosphere | Inert (Nitrogen or Argon) | Prevent hydrolysis of reactants and product |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Reactant Addition: To the flask, add ethyl acetoacetate (1.0 eq) and anhydrous toluene.
-
Heating: Begin stirring and heat the mixture to 80-100 °C.
-
DMF-DMA Addition: Add N,N-dimethylformamide dimethyl acetal (1.2 eq) dropwise to the heated solution over 30 minutes.
-
Reaction: Allow the reaction to reflux for 3-5 hours. The progress of the reaction can be monitored by TLC or GC.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Protocol 2: Work-up and Purification
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Work-up (if necessary):
-
Dissolve the crude residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine. If an emulsion forms, refer to the troubleshooting guide above.
-
Separate the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification:
-
Vacuum Distillation: Purify the crude product by vacuum distillation. Add a polymerization inhibitor before heating.
-
Column Chromatography: Alternatively, purify by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common challenges in this compound work-up.
References
- 1. This compound | 203186-58-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. CA2002893A1 - Inhibition of polymerization during distillation of monomers - Google Patents [patents.google.com]
Stability and storage of "Ethyl 2-acetyl-3-(dimethylamino)acrylate"
Technical Support Center: Ethyl 2-acetyl-3-(dimethylamino)acrylate
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert argon atmosphere.[1] The product is typically shipped on wet ice to maintain this temperature range during transit.[1]
Q2: What is the appearance of pure this compound?
Pure this compound can range from a colorless to pale yellow or pale red liquid or oil.
Q3: Is this compound sensitive to moisture?
Yes, this compound is highly sensitive to moisture. The presence of water can lead to hydrolysis of the enamine and ester functionalities.[2] It is crucial to handle the compound under anhydrous conditions, using dry solvents and an inert atmosphere.[2]
Q4: How does pH affect the stability of this compound?
The stability of this compound is significantly pH-dependent. It undergoes rapid hydrolysis in basic conditions, with a reported half-life of approximately 2.2 hours at pH 8.3.[2] Hydrolysis is slower at a neutral pH, with a half-life of about 12.5 hours.[2] Acidic conditions can also promote hydrolysis of the enamine.
Q5: What are the primary degradation pathways for this compound?
The two primary degradation pathways are hydrolysis and polymerization. Hydrolysis, catalyzed by water, acid, or base, breaks down the molecule. As an acrylate derivative, it is also susceptible to polymerization, which can be initiated by heat, light, or contaminants.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| The compound has turned dark yellow or brown. | Exposure to air and/or light may have caused degradation or polymerization. | Discard the reagent if extensively discolored. For future use, ensure the compound is stored under an inert atmosphere and protected from light. |
| The compound has solidified or become viscous. | This is likely due to polymerization. | Do not use the compound as its chemical properties will have changed. Ensure that the storage temperature is maintained at 2-8°C and that the inhibitor (if present) has not been depleted. |
| Poor reactivity or unexpected side products in my reaction. | The compound may have degraded due to improper storage or handling, particularly exposure to moisture. | Confirm the purity of the compound using a suitable analytical method (e.g., NMR, LC-MS). If degradation is suspected, use a fresh, unopened vial. Always handle the compound under strictly anhydrous conditions. |
| Inconsistent results between different batches. | This could be due to variations in purity or degradation of older batches. | Always note the lot number and purchase date of the compound. If possible, re-test a previous batch alongside the new one to confirm performance. |
Stability and Storage Summary
| Condition | Stability | Recommendation |
| Temperature | Stable at 2-8°C.[1] Higher temperatures can accelerate degradation and polymerization. | Store in a refrigerator. Avoid repeated freeze-thaw cycles if the compound is a low-melting solid. |
| Moisture | Highly sensitive. Hydrolyzes in the presence of water.[2] | Handle under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents. |
| pH | Unstable in both acidic and basic conditions, with rapid degradation at high pH.[2] | Maintain neutral pH during storage and in reaction mixtures unless the chemistry requires otherwise. |
| Air/Oxygen | Susceptible to oxidation and polymerization upon exposure to air. | Store under an inert gas like argon.[1] |
| Light | Acrylates can be sensitive to light, which can initiate polymerization. | Store in an amber vial or in a dark location to protect from light. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture from the air.
-
Work in a fume hood with low humidity or in a glove box.
-
Use an inert gas (argon or nitrogen) to flush the headspace of the storage vial before and after dispensing the compound.
-
Use dry, clean syringes or cannulas for transferring the liquid.
-
Promptly and tightly seal the container after use.
-
Return the container to the recommended storage temperature of 2-8°C.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues encountered with this compound.
References
- 1. Accelerated Ageing Procedures to Assess the Stability of an Unconventional Acrylic-Wax Polymeric Emulsion for Contemporary Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Dimethylamine Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing dimethylamine (DMA) byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common physical and chemical properties of dimethylamine that are relevant for its removal?
A1: Understanding the properties of dimethylamine is crucial for selecting an appropriate removal strategy. Dimethylamine is a secondary amine with a characteristic strong, fishy, or ammonia-like odor.[1][2] It is a colorless, flammable gas at room temperature and is often supplied as a compressed liquid or in aqueous solutions (typically up to 40%).[2][3][4] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₇N | [3] |
| Molecular Weight | 45.08 g/mol | [3] |
| Boiling Point | 7 °C | [2][3] |
| pKa of (CH₃)₂NH₂⁺ | 10.73 | [4] |
| Solubility | Highly soluble in water and alcohols. Soluble in ether and other organic solvents. | [1][2][3][4] |
Q2: What are the most common methods for removing dimethylamine byproducts?
A2: The most common methods for removing dimethylamine leverage its basicity and high water solubility. These include:
-
Aqueous Extraction (Acidic Wash): This is often the first and most effective method for water-insoluble products.[5]
-
Distillation: Suitable for volatile products or when dimethylamine is present in a high-boiling solvent.[6][7]
-
Scavenger Resins: Used to capture trace amounts of dimethylamine, especially for final product polishing.[8][9]
-
Recrystallization: An effective method for purifying solid products, leaving dimethylamine in the solvent.[10]
-
Azeotropic Distillation: Co-evaporation with a solvent like toluene can help remove residual amounts.[11]
Q3: How do I choose the best purification method for my product?
A3: The choice of purification method depends on the properties of your desired product, the scale of your reaction, and the level of purity required. The decision-making process can be guided by the following workflow:
Troubleshooting Guides
Issue 1: My product is soluble in water, so I cannot perform an aqueous wash.
-
Solution 1: Distillation. If your product is thermally stable and has a boiling point significantly different from dimethylamine (7 °C), distillation can be an effective separation method.[7][12]
-
Solution 2: Solvent Precipitation. If your product is a solid, you may be able to precipitate it from the reaction mixture by adding an anti-solvent in which your product is insoluble but dimethylamine is soluble.
-
Solution 3: Chromatography. Column chromatography can be used to separate your water-soluble product from the more polar dimethylamine.[13]
Issue 2: My product is sensitive to acid. How can I remove dimethylamine?
-
Solution 1: Neutral or Basic Aqueous Wash. Since dimethylamine is highly soluble in water, washing with deionized water or a mild, non-nucleophilic basic solution (like saturated sodium bicarbonate) can remove a significant amount.[1][14] Multiple washes may be necessary.
-
Solution 2: Copper Sulfate Wash. Washing the organic layer with an aqueous solution of 10% copper (II) sulfate can be effective.[14][15] The copper complexes with the amine, partitioning it into the aqueous layer, which often turns a characteristic purple color.[14][15] This should be continued until no color change is observed in the aqueous layer.[14]
-
Solution 3: Scavenger Resins. Resins functionalized with isocyanates or other electrophilic groups can effectively scavenge amines without the need for an acidic environment.[8][16]
Issue 3: After an acidic wash, I still detect a fishy odor in my product.
-
Possible Cause: Incomplete removal of dimethylamine.
-
Solution 1: Repeat Washes. Perform additional washes with dilute acid. Ensure thorough mixing of the aqueous and organic layers.
-
Solution 2: Use a Scavenger Resin. For removing trace amounts of dimethylamine, a scavenger resin is highly effective.[9][16] Add the appropriate resin to the solution of your crude product, stir for a specified time, and then filter to remove the resin with the bound dimethylamine.
-
Solution 3: High Vacuum Evaporation. If your product is not volatile, placing it under a high vacuum can help remove residual, volatile dimethylamine. Co-evaporation with a solvent like toluene may also be effective.[11]
Issue 4: An emulsion has formed during the aqueous extraction.
-
Possible Cause: High concentration of polar species or surfactants in the reaction mixture.
-
Solution 1: Add Brine. Washing with a saturated aqueous solution of sodium chloride (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.[5]
-
Solution 2: Centrifugation. For smaller scale reactions, centrifuging the mixture can effectively separate the layers.[5]
-
Solution 3: Change the Organic Solvent. Using a less polar organic solvent for the extraction may prevent emulsion formation.[5]
Experimental Protocols
Protocol 1: Removal of Dimethylamine by Acidic Aqueous Wash
This protocol is suitable for water-insoluble and acid-stable products.
Principle: Dimethylamine is a weak base that reacts with acid to form a water-soluble dimethylammonium salt.[4] This salt is then extracted into the aqueous phase.
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Add a volume of dilute aqueous acid (e.g., 0.5 - 1 M HCl) equal to the organic phase volume.[14]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with dilute acid (steps 4-7) one or two more times.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.[14]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Removal of Dimethylamine using a Scavenger Resin
This protocol is ideal for removing trace amounts of dimethylamine from a product solution, especially when the product is sensitive or when high purity is required.
Principle: The product solution is passed through or stirred with a solid-supported resin containing functional groups that covalently bind to amines.[9][16] The product, which does not react with the resin, remains in solution.
Procedure:
-
Choose an appropriate scavenger resin for secondary amines. Common choices include resins functionalized with sulfonic acid (e.g., SiliaBond Tosic Acid) or isocyanate.[16]
-
Dissolve the crude product in a suitable organic solvent in which the product is soluble and the resin swells (e.g., dichloromethane, THF).[17]
-
Add the scavenger resin to the solution. A typical loading is 2-4 equivalents of resin functional groups relative to the estimated amount of residual dimethylamine.
-
Stir the suspension at room temperature. The required time can range from 30 minutes to several hours. Monitor the removal of dimethylamine by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the collected resin with a small amount of the same solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Dimethylamine | 124-40-3 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Dimethylamine - Sciencemadness Wiki [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. US3647640A - Process for recovering dimethylformamide by distillation with dimethylamine addition - Google Patents [patents.google.com]
- 7. US2049486A - Separation of dimethyl and trimethylamines by distillation - Google Patents [patents.google.com]
- 8. glycopep.com [glycopep.com]
- 9. Scavenger resin - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. US2998355A - Process for isolating dimethylamine from mixture containing same, other amines and ammonia - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. Workup [chem.rochester.edu]
- 16. silicycle.com [silicycle.com]
- 17. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting "Ethyl 2-acetyl-3-(dimethylamino)acrylate" Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of "Ethyl 2-acetyl-3-(dimethylamino)acrylate," a key intermediate in various synthetic pathways. This document provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you overcome common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] This reaction is favored for its high atom economy and generally good yields. The reaction proceeds via a nucleophilic attack of the enolate of ethyl acetoacetate on the electrophilic carbon of DMF-DMA, followed by the elimination of methanol.
Q2: My reaction has a very low conversion rate. What are the most likely causes?
A2: Low conversion rates can stem from several factors:
-
Reagent Quality: The purity of your starting materials, especially the ethyl acetoacetate and DMF-DMA, is critical. DMF-DMA is sensitive to moisture and can hydrolyze, reducing its effectiveness.
-
Reaction Conditions: Inadequate temperature, incorrect solvent, or insufficient reaction time can all lead to incomplete conversion. This reaction is often performed at elevated temperatures (80-100 °C) and requires anhydrous conditions.[1]
-
Stoichiometry: The molar ratio of the reactants can impact the reaction's efficiency. An excess of DMF-DMA is sometimes used to drive the reaction to completion.
Q3: I'm observing the formation of multiple byproducts. What are the likely side reactions?
A3: Side reactions can compete with the desired enamine formation. Potential side reactions include:
-
Self-condensation of ethyl acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation.
-
Reaction with impurities: If the starting materials are not pure, impurities can lead to the formation of unexpected products.
-
Polymerization: Acrylate derivatives have a tendency to polymerize, especially at elevated temperatures. This can be a significant cause of yield loss.[1]
Q4: How can I effectively purify the final product?
A4: The most common method for purifying this compound is vacuum distillation. However, due to the risk of polymerization at high temperatures, it is crucial to use a polymerization inhibitor, such as 4-methoxyphenol (MEHQ) or phenothiazine.[2] It is also important to ensure that the distillation apparatus is clean and free of any acidic or basic residues that could catalyze side reactions.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Action |
| Poor Quality of DMF-DMA | Use freshly opened or properly stored DMF-DMA. Ensure it is colorless. If in doubt, distill the DMF-DMA before use. |
| Presence of Moisture | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Temperature | The reaction typically requires heating. Start with a temperature of 80-100 °C and monitor the reaction progress by TLC or GC. Some protocols suggest refluxing in a suitable solvent like toluene.[1] |
| Insufficient Reaction Time | Monitor the reaction progress regularly. Some protocols suggest reaction times of several hours.[1] |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Recommended Action |
| Side reactions of starting materials | Ensure the purity of ethyl acetoacetate. Consider purification of the starting material if necessary. |
| Decomposition of product | Avoid excessive heating during the reaction and work-up. Use a polymerization inhibitor during purification. |
| Incorrect work-up procedure | Ensure the work-up procedure is appropriate for isolating the enamine product. Avoid acidic conditions, which can hydrolyze the enamine. |
Issue 3: Product Polymerization During Purification
| Potential Cause | Recommended Action |
| High temperature during distillation | Use vacuum distillation to lower the boiling point of the product. |
| Absence of a polymerization inhibitor | Add a suitable polymerization inhibitor (e.g., MEHQ, TEMPO, or phenothiazine) to the crude product before distillation. |
| Presence of radical initiators | Ensure all glassware is clean and free of contaminants that could initiate polymerization. |
Data on Reaction Conditions and Yields
The following table summarizes various reported conditions for the synthesis of related dimethylamino acrylates, demonstrating the impact of different catalysts, solvents, and temperatures on reaction outcomes. While not all entries are for the exact target molecule, they provide valuable insights into optimizing the synthesis.
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetate, Dimethylamine, CO | Sodium ethoxide, Ethyl formate | Ethanol | 50 | 2.5 | 95.2 | [3] |
| Ethyl acetate, Dimethylamine, CO | Sodium ethoxide, Ethyl formate | Tetrahydrofuran | 40 | 3 | 95 | [3] |
| Ethyl acetate, Dimethylamine, CO | Sodium ethoxide, Diethyl carbonate | Toluene | 65 | 3 | 95.6 | [3] |
| 5-(4-chlorophenyl)furan-2(3H)-one, DMF-DMA | - | Toluene | 130 | 0.1 | 90 | [4] |
| Malononitrile dimer, DMF-DMA | - | Dioxane | Room Temp. | 24 | 87.17 | [5] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of a Related 3-(N,N-dimethylamino)ethyl acrylate
This protocol is adapted from a patented procedure and describes a high-yield synthesis of a related compound, offering a robust starting point for optimization.
Materials:
-
Ethyl acetate (1 mol)
-
Sodium ethoxide (1.1 mol)
-
Ethyl formate (0.1 mol)
-
Dimethylamine (1.1 mol) in ethanol (250 mL)
-
Carbon monoxide
Procedure:
-
Charge an autoclave with the ethanolic solution of dimethylamine, ethyl acetate, sodium ethoxide, and ethyl formate.
-
Pressurize the autoclave with carbon monoxide to 20 bar.
-
Heat the reaction mixture to 50 °C and maintain for 2.5 hours, monitoring the pressure.
-
Once the CO pressure no longer declines, cool the reactor to room temperature.
-
Filter the reaction mixture.
-
The filtrate is subjected to vacuum distillation to collect the product.
-
Expected yield: ~95.2%.[3]
Visualizing the Process
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and resolving low conversion rates in your reaction.
References
Technical Support Center: Purifying Polar Nitrogen Heterocycles with Column Chromatography
Welcome to the technical support center for the chromatographic purification of polar nitrogen heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer answers to frequently asked questions encountered during the purification process.
Troubleshooting Guides
This section addresses specific problems you may encounter during the column chromatography of polar nitrogen heterocycles.
Issue: My polar nitrogen heterocycle is stuck at the origin of the silica gel column and won't elute.
-
Answer: This is a common problem due to the strong interaction between the basic nitrogen of your compound and the acidic silanol groups on the silica surface. Here are several strategies to address this:
-
Increase Mobile Phase Polarity: Your eluent is likely not polar enough. A common solvent system for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.[1] For very stubborn compounds, a solvent system containing a small percentage of ammonium hydroxide in methanol, further diluted in dichloromethane, can be effective.[1]
-
Use Mobile Phase Additives: Adding a basic modifier to your mobile phase can help to compete with your analyte for the active sites on the silica gel.
-
Triethylamine (TEA): Adding a small amount of TEA (e.g., 0.1-1% v/v) to the mobile phase can significantly improve the elution of basic compounds.[2] TEA will interact with the acidic silanol groups, effectively "shielding" them from your nitrogen heterocycle.[3]
-
Ammonium Hydroxide: A solution of ammonium hydroxide in methanol can be a powerful tool for eluting highly polar basic compounds.[1][4] It's particularly useful in preparative chromatography as it is volatile and can be easily removed from the final product.[4]
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase:
-
Deactivated Silica Gel: You can deactivate silica gel by treating it with a base like triethylamine before packing the column.[5]
-
Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for the purification of basic compounds.[6]
-
Reversed-Phase Silica (C18): For highly polar compounds, switching to reversed-phase chromatography, where the stationary phase is non-polar, can be a very effective strategy.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of very polar compounds and are an excellent choice when other methods fail.[7][8]
-
-
Issue: My compound is showing significant peak tailing.
-
Answer: Peak tailing for polar nitrogen heterocycles is most often caused by strong secondary interactions with the stationary phase. Here’s how to achieve more symmetrical peaks:
-
Mobile Phase pH Adjustment: For reversed-phase separations, adjusting the pH of the mobile phase can have a dramatic effect on peak shape.[4] For basic compounds, working at a lower pH (e.g., 2.5-3.5) can protonate the analyte, leading to better peak shape.[3] Conversely, at a higher pH, the silanol groups on the silica are deprotonated and less likely to interact with the basic analyte.
-
Use of Competing Bases: As mentioned above, adding a small amount of a competing base like triethylamine to the mobile phase is a very effective way to reduce peak tailing in normal-phase chromatography.[2][3]
-
End-Capped Columns: In reversed-phase chromatography, use an "end-capped" column. These columns have had most of the residual silanol groups chemically modified to be less active, resulting in significantly reduced peak tailing for basic compounds.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[3]
-
Minimize Extra-Column Volume: Ensure all tubing and connections in your chromatography system are as short and narrow as possible to prevent band broadening.[3]
-
Issue: I am experiencing low recovery of my compound.
-
Answer: Low recovery can be due to several factors, from irreversible adsorption on the column to degradation of the analyte.
-
Irreversible Adsorption: Highly polar or basic compounds can sometimes bind irreversibly to the active sites on a silica gel column. Using the strategies mentioned above to reduce strong interactions (mobile phase additives, alternative stationary phases) will also help to improve recovery.
-
Analyte Degradation: Some compounds may be unstable on the acidic surface of silica gel.[9] You can test for on-column degradation by spotting your compound on a TLC plate and letting it sit for an extended period before developing it. If degradation is observed, using a less acidic stationary phase like deactivated silica or alumina is recommended.
-
Incomplete Elution: Ensure you have flushed the column with a sufficiently strong solvent at the end of your purification to elute all of your compound.
-
Sample Precipitation: If the solvent used to dissolve your sample is much stronger than the initial mobile phase, your compound may precipitate at the top of the column. It is best to dissolve the sample in the mobile phase itself or in a solvent with similar or weaker polarity.[7] If your compound is not soluble in the mobile phase, consider using a dry loading technique.[6][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best chromatography technique for purifying polar nitrogen heterocycles?
A1: The "best" technique depends on the specific properties of your compound.
-
Normal-Phase Chromatography (NPC): This is a traditional method using a polar stationary phase (like silica or alumina) and a non-polar mobile phase.[11] It can be effective, but often requires the use of mobile phase additives like triethylamine or ammonium hydroxide to get good peak shape and recovery for basic compounds.[1][2]
-
Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18) and a polar mobile phase.[12] It is often a good choice for moderately polar compounds. For highly polar compounds, retention can be a challenge.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most effective technique for very polar compounds. It uses a polar stationary phase (like silica, diol, or amino) with a mobile phase rich in an organic solvent like acetonitrile, but with a small amount of aqueous buffer.[8][13] This allows for the retention and separation of compounds that are not retained in reversed-phase mode.[8]
-
Ion-Exchange Chromatography (IEX): This technique is suitable for charged molecules. Since many nitrogen heterocycles are basic and can be protonated, cation-exchange chromatography can be a powerful purification method.
Q2: How do I choose the right stationary phase?
A2:
-
For Normal-Phase , standard silica gel is the most common, but for basic compounds, alumina or a deactivated silica gel can provide better results.[5][6]
-
For Reversed-Phase , a C18 column is a good starting point. If your compound is very polar, a column with a polar-embedded group or a shorter alkyl chain (like C8) might provide better retention and selectivity.
-
For HILIC , there are several options. A bare silica column can be used in HILIC mode.[8] Other popular choices include amino and diol bonded phases, which offer different selectivities.[13][14]
Q3: How do I select the right mobile phase?
A3:
-
In Normal-Phase , a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is typically used.[6] For polar nitrogen heterocycles, you will likely need to add a basic modifier like triethylamine or ammonium hydroxide.[1][2]
-
In Reversed-Phase , a mixture of water (often with a buffer to control pH) and an organic solvent like acetonitrile or methanol is used. The pH of the aqueous portion is a critical parameter for optimizing the separation of ionizable compounds.[4]
-
In HILIC , the mobile phase is typically a high percentage of acetonitrile (e.g., >70%) with a small amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[15]
Q4: How do I scale up my purification from an analytical (HPLC) to a preparative scale?
A4: Scaling up requires careful consideration of several factors to maintain the separation quality.[16]
-
Maintain Column Chemistry: Use a preparative column with the same stationary phase chemistry as your analytical column.[17]
-
Geometric Scaling: The flow rate and injection volume should be scaled geometrically based on the column dimensions.[16] The scaling factor can be calculated as the ratio of the cross-sectional areas of the preparative and analytical columns.
-
Gradient Method Transfer: When scaling up a gradient method, the gradient profile needs to be adjusted to account for the different column volumes and system dwell volumes.
-
Sample Loading: The amount of sample you can load on a preparative column is significantly higher than on an analytical column. However, overloading can still lead to poor separation. It is important to determine the optimal loading capacity for your specific separation.
Data Summary Tables
Table 1: Common Mobile Phase Modifiers for Purifying Polar Nitrogen Heterocycles
| Modifier | Typical Concentration | Chromatography Mode | Purpose |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Normal-Phase | Reduces peak tailing of basic compounds by blocking active silanol sites.[2][3] |
| Ammonium Hydroxide | 1 - 10% of a 10% solution in MeOH | Normal-Phase | Elutes very polar basic compounds. Volatile, so easily removed.[1][4] |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Reversed-Phase, HILIC | Controls pH to improve peak shape and retention of ionizable compounds. MS-compatible.[3] |
| Ammonium Formate / Acetate | 5 - 20 mM | HILIC, Reversed-Phase | Provides buffering capacity to control pH and improve peak shape. MS-compatible.[15] |
Table 2: Comparison of Stationary Phases for Polar Nitrogen Heterocycle Purification
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Advantages | Disadvantages |
| Silica Gel | Adsorption | Moderately polar, non-basic to weakly basic compounds | Inexpensive, widely available | Strong retention and peak tailing for basic compounds |
| Alumina | Adsorption | Basic compounds | Basic surface reduces peak tailing for amines | Can have lower resolution than silica |
| C18 (Reversed-Phase) | Partitioning | Moderately polar to non-polar compounds | Good for compounds with some hydrophobic character | Poor retention for very polar compounds |
| Amino | HILIC, Weak Anion Exchange | Very polar compounds, especially sugars and some heterocycles | Good retention for highly polar analytes | Can be less stable at extreme pH |
| Diol | HILIC | Very polar compounds | Good alternative to silica for HILIC with different selectivity | May have lower loading capacity than silica |
Experimental Protocols
Protocol 1: General Workflow for HILIC Method Development
This protocol outlines a systematic approach to developing a HILIC method for the purification of a polar nitrogen heterocycle.[7][10]
-
Analyte Characterization: Determine the polarity (e.g., logP) and pKa of your target compound. HILIC is generally suitable for compounds with a logP < 0.[18]
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a bare silica or a diol-bonded HILIC column.
-
Mobile Phase:
-
Solvent A: 10 mM ammonium formate in water, pH adjusted to 3.0.
-
Solvent B: Acetonitrile.
-
-
-
Scouting Gradient: Run a broad gradient to determine the approximate elution conditions (e.g., 95% to 50% B over 10-15 minutes).
-
Optimization:
-
Gradient Shape: Based on the scouting run, create a shallower gradient around the elution point of your compound to improve resolution.
-
pH: If peak shape is poor or selectivity needs improvement, screen different mobile phase pH values (e.g., pH 4.7 and 6.0).[7]
-
Buffer Concentration: If necessary, optimize the buffer concentration (typically between 10-20 mM) to improve peak shape.[15]
-
-
Final Method: Once optimal conditions are found, the method can be used for purification.
Protocol 2: Flash Chromatography of a Polar Basic Compound on Silica Gel
This protocol provides a general procedure for purifying a polar basic compound using flash chromatography with a modified mobile phase.
-
TLC Analysis:
-
Dissolve a small amount of your crude sample in a suitable solvent (e.g., DCM or methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system of DCM/MeOH with 1% triethylamine (e.g., start with 95:5 DCM/MeOH + 1% TEA).
-
Adjust the DCM/MeOH ratio until the desired compound has an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column.
-
Pack the column with silica gel using the optimized mobile phase (without the added base initially).
-
-
Sample Loading:
-
Elution:
-
Begin eluting with the mobile phase containing the added base (e.g., 1% TEA).
-
If necessary, a gradient of increasing methanol concentration can be used to elute more polar compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify the fractions containing your pure compound.
-
Visualizations
Caption: A typical experimental workflow for the purification of polar nitrogen heterocycles.
Caption: A simplified troubleshooting flowchart for common chromatography issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. benchchem.com [benchchem.com]
- 4. The use of ammonium hydroxide as an additive in supercritical fluid chromatography for achiral and chiral separations and purifications of small, basic medicinal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. hplc.sk [hplc.sk]
- 8. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 9. welchlab.com [welchlab.com]
- 10. HILIC メソッド開発 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. biotage.com [biotage.com]
- 12. selekt.biotage.com [selekt.biotage.com]
- 13. teledynelabs.com [teledynelabs.com]
- 14. labex.hu [labex.hu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. hplc.eu [hplc.eu]
Validation & Comparative
A Comparative Guide to Catalysts for Pyrazole Synthesis from Enaminones
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a core scaffold in many pharmaceutical agents, is a subject of ongoing research to develop more efficient, cost-effective, and environmentally benign methodologies. The reaction of enaminones with hydrazines is a prominent route to substituted pyrazoles. The choice of catalyst is crucial and can significantly impact the reaction's efficiency, substrate scope, and environmental footprint. This guide provides an objective comparison of different catalytic systems for this transformation, supported by experimental data.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of representative catalysts for the synthesis of pyrazoles. For a meaningful comparison, examples with similar substrates or reaction types have been selected where possible.
| Catalyst System | Catalyst Type | Representative Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Ref. |
| Metal-Free | Organocatalyst | Molecular Iodine (I₂) | 10 | DMSO | 90 | 10 min | ~85-95% | [1] |
| Homogeneous | Transition Metal | Rhodium Complex | 2-5 | 1,2-dichloroethane | 100 | 12 h | ~80-95% | [2] |
| Heterogeneous | Magnetic Nanoparticle | SrFe₁₂O₁₉ | 10 mg (per 1 mmol substrate) | Solvent-free | 100 | 15-20 min | ~90-98% | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of pyrazoles using the compared catalytic systems are provided below.
Metal-Free Synthesis using Iodine Catalyst
This protocol describes a cascade reaction for the synthesis of 1,4-disubstituted pyrazoles using molecular iodine as a catalyst and DMSO as both a solvent and a C1 source.[1]
Materials:
-
Enaminone (1.0 equiv)
-
Hydrazine hydrochloride (2.0 equiv)
-
Molecular Iodine (I₂) (0.1 equiv)
-
Selectfluor (5.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a 25 mL round-bottom flask, add the enaminone (0.2 mmol), hydrazine hydrochloride (0.4 mmol), I₂ (0.02 mmol), and Selectfluor (1 mmol).
-
Add 2 mL of DMSO to the flask.
-
Stir the mixture at 90°C in an oil bath for 10 minutes.
-
After cooling to room temperature, add 5 mL of water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with water (3 x 5 mL).
-
Dry the organic phase over anhydrous Na₂SO₄ and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure pyrazole.
Homogeneous Synthesis using Rhodium Catalyst
This protocol outlines the synthesis of fused tricyclic pyrazoles from enaminones, hydrazine hydrochloride, and internal alkynes using a rhodium catalyst.[2]
Materials:
-
Enaminone (1.0 equiv)
-
Hydrazine hydrochloride (1.2 equiv)
-
Internal alkyne (1.5 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1.0 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a sealed tube, combine the enaminone (0.2 mmol), hydrazine hydrochloride (0.24 mmol), internal alkyne (0.3 mmol), [RhCp*Cl₂]₂ (0.005 mmol), AgSbF₆ (0.02 mmol), and Cu(OAc)₂ (0.2 mmol).
-
Add 1.0 mL of 1,2-dichloroethane.
-
Stir the mixture at 100°C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired pyrazole product.
Heterogeneous Synthesis using Magnetic Nanoparticle Catalyst
This protocol describes a one-pot, solvent-free synthesis of coumarin-functionalized pyrazole derivatives using SrFe₁₂O₁₉ magnetic nanoparticles as a reusable catalyst.[2]
Materials:
-
4-Hydroxycoumarin derivative (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Hydrazine derivative (1.0 equiv)
-
SrFe₁₂O₁₉ magnetic nanoparticles (10 mg)
Procedure:
-
In a round-bottom flask, mix the 4-hydroxycoumarin derivative (1 mmol), aromatic aldehyde (1 mmol), hydrazine derivative (1 mmol), and SrFe₁₂O₁₉ magnetic nanoparticles (10 mg).
-
Heat the mixture at 100°C under solvent-free conditions for the appropriate time (typically 15-20 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add ethanol.
-
Separate the magnetic nanoparticle catalyst using an external magnet.
-
Wash the catalyst with ethanol and dry for reuse.
-
Evaporate the solvent from the filtrate and recrystallize the crude product from ethanol to obtain the pure pyrazole.
Visualizing the Workflow
The general experimental workflow for the synthesis of pyrazoles from enaminones is illustrated below. This process includes the initial setup, the chemical reaction, and the final product isolation and purification.
Caption: General workflow for pyrazole synthesis.
References
Alternative reagents to "Ethyl 2-acetyl-3-(dimethylamino)acrylate" for pyridine synthesis
A Comparative Guide to Alternative Reagents for Pyridine Synthesis
Introduction
Ethyl 2-acetyl-3-(dimethylamino)acrylate is a versatile enaminone reagent frequently employed in the synthesis of polysubstituted pyridines. Its utility stems from its bifunctional nature, acting as a key building block in various cyclization reactions. However, the exploration of alternative reagents is crucial for expanding the diversity of accessible pyridine derivatives, improving reaction efficiency, and adapting to different substrate requirements. This guide provides a comparative analysis of alternative reagents and methodologies for pyridine synthesis, with a focus on the well-established Hantzsch and Bohlmann-Rahtz syntheses, offering researchers and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy.
Comparative Analysis of Pyridine Synthesis Methods
The following table summarizes the key features of pyridine synthesis using this compound and compares it with two prominent alternative methods: the Hantzsch Dihydropyridine Synthesis and the Bohlmann-Rahtz Pyridine Synthesis.
| Feature | This compound | Hantzsch Dihydropyridine Synthesis | Bohlmann-Rahtz Pyridine Synthesis |
| Reagent Type | Enaminone | β-Ketoester, Aldehyde, Ammonia/Ammonium Acetate | Enamine, Ethynylketone |
| Key Reactants | This compound, active methylene compounds | Ethyl acetoacetate, an aldehyde, and ammonium acetate[1][2] | An enamine and an ethynylketone[3][4] |
| Typical Conditions | Varies, often involves base or acid catalysis | Typically refluxing in ethanol or acetic acid[5] | Two-step: Michael addition followed by heat-induced cyclodehydration.[3][6] Can be performed in one pot with acid catalysis.[6] |
| Advantages | Readily available, provides a pre-functionalized building block | High-yielding, one-pot reaction, readily available starting materials, produces symmetrical pyridines.[2] | Versatile for producing a wide range of substituted pyridines, good regiocontrol.[6][7] |
| Limitations | Limited substitution patterns on the resulting pyridine | Primarily for symmetrical pyridines, requires a subsequent oxidation step to form the pyridine ring.[1] | Enamines can be unstable and not readily available, though they can be generated in situ.[3][4] |
| Example Yield | Substrate dependent | 96% for the condensation of benzaldehyde, ethyl acetoacetate, and ammonium acetate under specific conditions[1] | 74-86% for the reaction of ethyl β-aminocrotonate and phenylpropynone under microwave irradiation.[6] |
Experimental Protocols
Hantzsch Dihydropyridine Synthesis
This method involves a multi-component reaction to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][2]
Materials:
-
Aldehyde (e.g., benzaldehyde) (10 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (20 mmol)
-
Nitrogen source (e.g., ammonium acetate) (10 mmol)
-
Solvent (e.g., ethanol) (20 mL)
-
Oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate)[1]
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and β-ketoester in the chosen solvent.
-
Add the nitrogen source to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add the oxidizing agent portion-wise to the reaction mixture to aromatize the dihydropyridine ring.[1]
-
After the oxidation is complete (as indicated by TLC), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.
Bohlmann-Rahtz Pyridine Synthesis
This synthesis allows for the generation of substituted pyridines through the condensation of an enamine with an ethynylketone.[3][7]
Materials:
-
Enamine (e.g., 3-aminocrotononitrile) (10 mmol)
-
Ethynylketone (e.g., 1-phenyl-2-propyn-1-one) (10 mmol)
-
Solvent (e.g., toluene) (10 mL)
-
Acid catalyst (e.g., glacial acetic acid) (2 mL)[7]
Procedure:
-
Dissolve the enamine and ethynylketone in a mixture of the solvent and acid catalyst in a round-bottom flask.[7]
-
Heat the solution at an appropriate temperature (e.g., 50 °C) for a specified time (e.g., 24 hours).[7]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired substituted pyridine.[7]
Visualizations
Logical Relationships in Pyridine Synthesis
The following diagram illustrates the general workflow for selecting a pyridine synthesis method based on the desired substitution pattern.
Caption: Workflow for selecting a pyridine synthesis method.
Hantzsch Pyridine Synthesis Signaling Pathway
The diagram below outlines the key steps in the Hantzsch pyridine synthesis, starting from the condensation of a β-ketoester and an aldehyde.[5][8]
Caption: Simplified mechanism of the Hantzsch pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis Experimental Workflow
This diagram illustrates the experimental workflow for the Bohlmann-Rahtz pyridine synthesis.[3][4]
Caption: Experimental workflow for the Bohlmann-Rahtz synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Comparative study of reaction times for conventional vs. microwave synthesis of pyrimidines
In the realm of synthetic chemistry, the quest for efficiency, speed, and higher yields is perpetual. The synthesis of pyrimidines, a critical scaffold in numerous pharmaceuticals and biologically active compounds, is a prime example where methodological advancements can have a significant impact. This guide provides a comparative analysis of conventional and microwave-assisted approaches for pyrimidine synthesis, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Reaction Times and Yields
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, often dramatically reducing reaction times from hours to mere minutes and, in many cases, improving product yields compared to traditional heating methods.[1][2][3] The following table summarizes a comparative study on the synthesis of 2-amino-4,6-diarylpyrimidines, showcasing the stark contrast in reaction times and the comparable, sometimes superior, yields achieved with microwave irradiation.
| Compound | Conventional Synthesis (Reflux) | Microwave-Assisted Synthesis |
| Time (hours) | Yield (%) | |
| 2-Amino-4,6-diphenylpyrimidine | 8 | 94 |
| 2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine | 8 | 90 |
| 2-Amino-4-(4-methylphenyl)-6-phenylpyrimidine | 8 | 92 |
| 2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidine | 8 | 90 |
| 2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine | 8 | 93 |
| 2-Amino-4-(4-ethoxyphenyl)-6-(4-methylphenyl)pyrimidine | 8 | 90 |
| 2-Amino-4-(2-chlorophenyl)-6-(4-methylphenyl)pyrimidine | 8 | 90 |
Data compiled from "A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines".[4][5]
While conventional heating can, in some instances, produce slightly higher yields, the trade-off is a significantly longer reaction time.[4][6] Microwave synthesis, on the other hand, offers a rapid and efficient alternative, making it highly attractive for high-throughput synthesis and library generation in drug discovery.[1][7]
The Underlying Principles: A Tale of Two Heating Methods
The dramatic difference in reaction times stems from the fundamental mechanisms of heat transfer.
Conventional Heating: This method relies on the transfer of heat from an external source, through the vessel walls, and into the reaction mixture via conduction and convection. This process is often slow and can lead to uneven heating, with the vessel walls being hotter than the bulk of the solvent.
Microwave Heating: Microwave irradiation utilizes the ability of polar molecules (solvents, reagents) to absorb microwave energy and convert it into heat.[8] This "in-core" heating is rapid and uniform, leading to a swift increase in temperature and significantly accelerated reaction rates.[7][8] This efficient energy transfer is a key advantage of microwave-assisted synthesis.[7]
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the generalized workflows for both conventional and microwave-assisted pyrimidine synthesis.
Caption: Generalized workflow for conventional pyrimidine synthesis.
Caption: Streamlined workflow for microwave-assisted pyrimidine synthesis.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of 2-amino-4,6-diarylpyrimidines via both conventional and microwave-assisted methods.
Conventional Synthesis (Biginelli-Type Reaction)[4][5]
-
Reactant Mixture: In a round-bottom flask, combine the appropriate aromatic aldehyde (1 mmol), acetophenone (1 mmol), and guanidine hydrochloride (1.5 mmol).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol) and a catalytic amount of a base (e.g., potassium hydroxide).
-
Reflux: Heat the mixture to reflux with constant stirring for 8-12 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.
Microwave-Assisted Synthesis (Biginelli-Type Reaction)[1][4][5]
-
Reactant Mixture: In a microwave process vial, combine the appropriate aromatic aldehyde (1 mmol), acetophenone (1 mmol), and guanidine nitrate (1.5 mmol).[1] For a solvent-free approach, a catalyst such as CaCl2 can be used.[4][5]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-140°C) and power for a short duration (e.g., 5-20 minutes).[1]
-
Monitoring: The reaction progress can often be monitored in real-time depending on the microwave reactor's capabilities, or by short interruptions for TLC analysis.
-
Work-up: After the irradiation is complete, allow the vial to cool to a safe temperature.
-
Isolation and Purification: Wash the solid residue with water and a suitable organic solvent (e.g., ethanol or ethyl acetate) to afford the pure product.[1]
Conclusion: A Clear Winner for Rapid Synthesis
The comparative data and workflows clearly demonstrate the significant advantages of microwave-assisted synthesis for the preparation of pyrimidines. The drastic reduction in reaction times, coupled with comparable or even improved yields, makes it an indispensable tool for modern organic and medicinal chemists. While conventional heating methods remain viable, particularly for large-scale synthesis where specialized microwave reactors may not be available, the efficiency and speed of microwave irradiation position it as the superior choice for research, discovery, and the rapid generation of compound libraries. The adoption of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proceedings.blucher.com.br [proceedings.blucher.com.br]
Unraveling the Cyclocondensation of Ethyl 2-acetyl-3-(dimethylamino)acrylate: A Guide to Reaction Mechanism Validation
For researchers, scientists, and professionals in drug development, understanding the intricacies of heterocyclic compound synthesis is paramount. The cyclocondensation of enaminones, such as Ethyl 2-acetyl-3-(dimethylamino)acrylate, with hydrazine is a fundamental route to obtaining pyrazole derivatives, a scaffold present in numerous pharmaceuticals. This guide provides a comparative analysis of the proposed reaction mechanisms, supported by experimental data and detailed protocols for their validation.
The formation of pyrazoles from this compound and hydrazine is a well-established transformation in organic synthesis. However, a thorough understanding of the underlying reaction mechanism is crucial for optimizing reaction conditions, controlling regioselectivity, and maximizing yields. This guide delves into the primary proposed mechanism and potential alternative pathways, offering a framework for their experimental validation.
Proposed Reaction Mechanisms
The cyclocondensation reaction between this compound, an enaminone, and hydrazine is generally accepted to proceed through a primary mechanistic pathway. However, alternative routes may also be operative under specific reaction conditions.
Primary Mechanism: Michael Addition-Cyclization-Elimination
The most widely accepted mechanism involves a three-step sequence:
-
Michael Addition: The reaction is initiated by a nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule onto the electron-deficient β-carbon of the enaminone. This conjugate addition results in the formation of a tetrahedral intermediate.
-
Elimination of Dimethylamine: The intermediate then undergoes elimination of the dimethylamino group, a good leaving group, to form a hydrazone intermediate.
-
Intramolecular Cyclization and Dehydration: The terminal amino group of the hydrazone intermediate attacks the acetyl carbonyl carbon, leading to a cyclic hemiaminal intermediate. Subsequent dehydration (elimination of a water molecule) yields the aromatic pyrazole ring.
Caption: Primary reaction mechanism for the cyclocondensation of this compound with hydrazine.
Alternative Mechanism: Initial Condensation at the Acetyl Group
An alternative pathway could involve the initial reaction of hydrazine with the more electrophilic acetyl carbonyl group, rather than the enamine double bond.
-
Initial Condensation: Hydrazine could first condense with the acetyl group to form a hydrazone.
-
Intramolecular Michael Addition: The remaining free amino group of the hydrazine moiety could then undergo an intramolecular Michael addition to the α,β-unsaturated ester.
-
Elimination and Tautomerization: Subsequent elimination of dimethylamine and tautomerization would lead to the final pyrazole product.
The regioselectivity of the reaction, which determines the final substitution pattern on the pyrazole ring, is a key aspect to consider and can be influenced by factors such as the nature of the substituents on the enaminone and the hydrazine, as well as the reaction conditions.[1]
Caption: Alternative reaction mechanism involving initial condensation at the acetyl group.
Experimental Validation of Reaction Mechanisms
To distinguish between the proposed mechanisms and to gain a deeper understanding of the reaction kinetics and intermediates, a combination of spectroscopic, kinetic, and computational methods can be employed.
Data Presentation: Comparative Analysis of Validation Techniques
| Experimental Technique | Primary Mechanism Validation | Alternative Mechanism Validation | Key Data Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of the Michael adduct and hydrazone intermediates through characteristic proton and carbon signals. | Identification of the initial hydrazone formed at the acetyl group. | Chemical shifts (δ), coupling constants (J), and peak integration for structural elucidation of intermediates and products. |
| Mass Spectrometry (MS) | Identification of the molecular ions of intermediates and the final product. | Confirmation of the mass of the initial hydrazone intermediate. | Mass-to-charge ratio (m/z) for molecular weight determination. |
| Kinetic Studies (e.g., using in-situ NMR or UV-Vis) | Determination of the rate law; a second-order rate law would be consistent with the initial Michael addition being the rate-determining step. | A different rate law might be observed if the initial condensation is rate-limiting. | Reaction rate constants (k), reaction order, and activation energy (Ea). |
| Isotopic Labeling Studies (e.g., using ¹⁵N-labeled hydrazine) | Tracing the path of the nitrogen atoms from hydrazine into the pyrazole ring to confirm the connectivity. | Distinguishing between the two nitrogen atoms of hydrazine in the final product. | Position of the isotopic label in the final product, confirming bond formation. |
| Computational Chemistry (e.g., DFT calculations) | Calculation of the energy profile of the reaction pathway, including transition state energies. | Comparison of the activation energies for the two proposed initial steps to determine the more favorable pathway. | Optimized geometries of intermediates and transition states, and their relative energies. |
Experimental Protocols
1. NMR Spectroscopic Monitoring of the Reaction
-
Objective: To identify and characterize reaction intermediates and the final product.
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material.
-
Add hydrazine hydrate (1.1 equivalents) to the NMR tube.
-
Immediately begin acquiring a series of time-lapsed ¹H NMR spectra at regular intervals.
-
Monitor the disappearance of starting material signals and the appearance of new signals corresponding to intermediates and the final product.
-
After the reaction is complete, acquire ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra for complete structural assignment of the product.[2]
-
2. Kinetic Analysis using UV-Vis Spectroscopy
-
Objective: To determine the rate law and rate constant of the reaction.
-
Procedure:
-
Prepare stock solutions of this compound and hydrazine hydrate of known concentrations in a suitable solvent (e.g., ethanol).
-
Choose a wavelength for monitoring the reaction where there is a significant change in absorbance as the reaction progresses (e.g., disappearance of the enaminone chromophore).
-
In a quartz cuvette, mix the reactants at various initial concentrations while maintaining a constant temperature using a thermostatted cell holder in a UV-Vis spectrophotometer.
-
Record the absorbance at the chosen wavelength as a function of time.
-
Analyze the data using initial rate methods or by fitting the absorbance vs. time data to integrated rate laws to determine the reaction order with respect to each reactant and the rate constant.
-
3. Isotopic Labeling Study
-
Objective: To trace the incorporation of hydrazine nitrogens into the pyrazole ring.
-
Procedure:
-
Synthesize or procure ¹⁵N-labeled hydrazine hydrate (H₂¹⁵N-¹⁵NH₂ or H₂¹⁵N-NH₂).
-
Carry out the cyclocondensation reaction using the ¹⁵N-labeled hydrazine under standard conditions.
-
Isolate and purify the resulting pyrazole product.
-
Analyze the product by ¹⁵N NMR spectroscopy and/or mass spectrometry.
-
The observed ¹⁵N chemical shifts and/or the molecular ion peak in the mass spectrum will confirm the incorporation and location of the labeled nitrogen atoms in the pyrazole ring.
-
4. Computational Modeling (DFT)
-
Objective: To theoretically investigate the reaction mechanism and energetics.
-
Procedure:
-
Use a quantum chemistry software package (e.g., Gaussian, Spartan).
-
Build the structures of the reactants, intermediates, transition states, and products for both proposed mechanisms.
-
Perform geometry optimizations and frequency calculations using an appropriate level of theory (e.g., B3LYP functional with a suitable basis set like 6-31G(d,p)).
-
Locate the transition state structures connecting the reactants to intermediates and intermediates to products.
-
Calculate the activation energies and reaction energies for each step in both mechanisms.
-
The mechanism with the lower overall activation energy barrier is predicted to be the more favorable pathway.
-
Conclusion
The validation of the reaction mechanism for the cyclocondensation of this compound with hydrazine relies on a multi-faceted approach. While the Michael addition-cyclization-elimination pathway is the most probable, the existence of alternative routes should not be dismissed without experimental evidence. By employing a combination of spectroscopic analysis, kinetic studies, isotopic labeling, and computational modeling, researchers can gain a comprehensive understanding of this important pyrazole synthesis. This knowledge is instrumental in the rational design of synthetic routes for novel drug candidates and other valuable heterocyclic compounds.
References
Spectroscopic Analysis for the Structural Confirmation of Pyrazoles Derived from Ethyl 2-acetyl-3-(dimethylamino)acrylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques used to confirm the structure of pyrazole derivatives synthesized from the versatile starting material, ethyl 2-acetyl-3-(dimethylamino)acrylate. The reaction of this enaminone with hydrazine hydrate is a common and efficient method for the synthesis of substituted pyrazoles, which are valuable scaffolds in medicinal chemistry. This document outlines the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the resulting pyrazole, supported by comparative data from structurally similar compounds, and provides a detailed experimental protocol for its synthesis and analysis.
Reaction Overview and Expected Product
The reaction of this compound with hydrazine hydrate is anticipated to proceed via a condensation-cyclization pathway to yield ethyl 4-acetyl-5-methyl-1H-pyrazole-3-carboxylate . The dimethylamino group acts as a good leaving group following the initial nucleophilic attack by hydrazine.
Experimental Protocols
Synthesis of Ethyl 4-acetyl-5-methyl-1H-pyrazole-3-carboxylate
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified ethyl 4-acetyl-5-methyl-1H-pyrazole-3-carboxylate.
Spectroscopic Analysis
-
¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using DMSO-d₆ or CDCl₃ as the solvent and Tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets.
-
Mass Spectrometry: The mass spectrum is obtained using an Electrospray Ionization (ESI) mass spectrometer.
Data Presentation and Comparison
The following tables summarize the expected and comparative spectroscopic data for the confirmation of the pyrazole structure. The comparative data is sourced from structurally related pyrazole derivatives.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment (Expected Product) | Expected Chemical Shift (δ, ppm) | Comparative Chemical Shift (δ, ppm) for Similar Pyrazoles |
| NH (pyrazole ring) | 13.0 - 14.0 (broad singlet) | 9.21 - 11.47 (broad singlet)[1] |
| CH₃ (acetyl group) | 2.5 - 2.7 (singlet) | 2.28 (singlet)[1] |
| CH₃ (pyrazole ring, C5) | 2.4 - 2.6 (singlet) | 2.26 (singlet)[1] |
| O-CH₂ (ethyl ester) | 4.2 - 4.4 (quartet) | 4.01 - 4.31 (quartet)[1] |
| CH₃ (ethyl ester) | 1.2 - 1.4 (triplet) | 1.11 - 1.32 (triplet)[1] |
The disappearance of the characteristic signals for the vinylic proton and the dimethylamino group of the starting material, and the appearance of a broad NH signal are key indicators of pyrazole formation.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment (Expected Product) | Expected Chemical Shift (δ, ppm) | Comparative Chemical Shift (δ, ppm) for Similar Pyrazoles |
| C=O (acetyl group) | 195.0 - 200.0 | ~208.3 (for a ketone)[2] |
| C=O (ethyl ester) | 160.0 - 165.0 | 165.4 - 167.7[1] |
| C3 (pyrazole ring) | 145.0 - 150.0 | 148.7 - 152.6[1] |
| C4 (pyrazole ring) | 110.0 - 115.0 | 98.3 - 106.8[1] |
| C5 (pyrazole ring) | 140.0 - 145.0 | 145.3 - 152.1[1] |
| O-CH₂ (ethyl ester) | 60.0 - 62.0 | 59.6 - 61.3[1] |
| CH₃ (acetyl group) | 28.0 - 32.0 | ~26.0[2] |
| CH₃ (pyrazole ring, C5) | 10.0 - 15.0 | 18.2 - 18.5[1] |
| CH₃ (ethyl ester) | 13.0 - 15.0 | 14.0 - 14.5[1] |
Table 3: IR and Mass Spectrometry Data
| Spectroscopic Technique | Expected Values for Key Features | Comparative Values for Similar Pyrazoles |
| IR (cm⁻¹) | ||
| N-H Stretch | 3200 - 3400 (broad) | 3340 - 3639[1] |
| C=O Stretch (acetyl) | 1680 - 1700 | ~1717[2] |
| C=O Stretch (ester) | 1720 - 1740 | 1722 - 1746[1] |
| C=N Stretch | 1550 - 1600 | 1597 - 1635[1] |
| Mass Spec (m/z) | Expected [M+H]⁺: 197.08 | [M]⁺: 260, 305, 290, 310, 276[1] |
Workflow and Pathway Visualization
The logical flow of the synthesis and subsequent spectroscopic analysis is crucial for understanding the structural confirmation process.
Caption: Synthesis and analysis workflow.
This guide demonstrates a systematic approach to the synthesis and structural elucidation of a pyrazole derivative using standard spectroscopic methods. By comparing the obtained spectral data with the expected values and data from known related structures, researchers can confidently confirm the successful synthesis of the target pyrazole.
References
Comparative yield analysis for different heterocyclic syntheses using "Ethyl 2-acetyl-3-(dimethylamino)acrylate"
A Comparative Yield Analysis of Heterocyclic Syntheses Utilizing Ethyl 2-acetyl-3-(dimethylamino)acrylate
This compound serves as a versatile and trifunctional building block in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds. Its inherent electrophilic and nucleophilic sites facilitate a variety of chemical transformations, making it a valuable precursor for nitrogen-containing heterocycles of significant biological and pharmaceutical interest. This guide provides a comparative analysis of reaction yields for the synthesis of several key heterocyclic systems—pyrimidines, pyrazoles, isoxazoles, and pyridines—originating from this common starting material.
Comparative Yields of Heterocyclic Syntheses
The following table summarizes the reported yields for the synthesis of different heterocyclic compounds from this compound under various reaction conditions. This data is compiled from multiple sources to offer a comparative perspective on the efficiency of these synthetic routes.
| Heterocycle | Reagent(s) | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Pyrimidine | Guanidine nitrate, Sodium ethoxide | Ethanol | Reflux | 85 | Fadda, A. A. et al. (2012) |
| Urea, Sodium ethoxide | Ethanol | Reflux | 78 | Al-Mousawi, S. M. et al. (2009) | |
| Thiourea, Sodium ethoxide | Ethanol | Reflux | 82 | Kassab, E. A. et al. (2014) | |
| Pyrazole | Hydrazine hydrate | Ethanol | Reflux | 92 | El-Kashef, H. S. et al. (2003) |
| Phenylhydrazine | Acetic acid | Reflux | 88 | Ghozlan, S. A. S. et al. (2007) | |
| Isoxazole | Hydroxylamine hydrochloride | Ethanol | Sodium acetate, Reflux | 75 | Shaw, D. et al. (1984) |
| Pyridine | Malononitrile, Ammonium acetate | Acetic acid | Reflux | 65 | Quiroga, J. et al. (1998) |
| Cyanoacetamide, Piperidine | Ethanol | Reflux | 72 | Abdel-Latif, F. F. (1990) |
Reaction Pathways Overview
The synthesis of various heterocycles from this compound is depicted in the following workflow. The process begins with the common starting material and branches into different reaction pathways depending on the coreactants, leading to the formation of pyrimidines, pyrazoles, isoxazoles, or pyridines.
Caption: Reaction pathways from this compound.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed experimental procedures for the synthesis of each class of heterocycle are provided below.
Synthesis of Substituted Pyrimidines (General Procedure)
A solution of sodium ethoxide is prepared by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL). To this solution, guanidine nitrate (1.22 g, 10 mmol) or urea (0.60 g, 10 mmol) or thiourea (0.76 g, 10 mmol) is added, and the mixture is stirred for 30 minutes at room temperature. This compound (1.85 g, 10 mmol) is then added, and the reaction mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the solvent is evaporated under reduced pressure. The resulting solid is triturated with cold water, filtered, washed with ethanol, and recrystallized from an appropriate solvent to afford the pure pyrimidine derivative.
Synthesis of Substituted Pyrazoles (General Procedure)
To a solution of this compound (1.85 g, 10 mmol) in absolute ethanol (20 mL), hydrazine hydrate (0.5 mL, 10 mmol) or phenylhydrazine (1.08 g, 10 mmol) in glacial acetic acid (10 mL) is added. The reaction mixture is refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the corresponding pyrazole product.
Synthesis of Substituted Isoxazoles (General Procedure)
A mixture of this compound (1.85 g, 10 mmol), hydroxylamine hydrochloride (0.70 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol) in absolute ethanol (25 mL) is refluxed for 5 hours. The reaction mixture is then cooled and poured into ice-cold water. The solid product that separates out is collected by filtration, washed with water, and recrystallized from aqueous ethanol to give the desired isoxazole.
Synthesis of Substituted Pyridines (General Procedure)
A mixture of this compound (1.85 g, 10 mmol), an active methylene compound such as malononitrile (0.66 g, 10 mmol) or cyanoacetamide (0.84 g, 10 mmol), and a catalytic amount of piperidine (0.2 mL) or ammonium acetate (1.54 g, 20 mmol) in glacial acetic acid (15 mL) or ethanol (20 mL) is heated under reflux for 8-10 hours. The solvent is then removed under vacuum, and the residue is poured onto crushed ice. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to furnish the pure pyridine derivative.
Conclusion
The comparative analysis reveals that this compound is a highly effective precursor for the synthesis of various nitrogen-containing heterocycles. The reaction yields are generally good to excellent, with the synthesis of pyrazoles exhibiting the highest efficiency (up to 92%). The choice of reagent and reaction conditions significantly influences the type of heterocycle formed and the overall yield. The provided experimental protocols offer a standardized basis for researchers to replicate and potentially optimize these synthetic transformations for applications in medicinal chemistry and drug discovery.
A Comparative Guide to Ethyl 2-acetyl-3-(dimethylamino)acrylate and Bredereck's Reagent in Heterocyclic Chemistry
In the synthesis of heterocyclic compounds, a critical step often involves the introduction of a functionalized carbon-nitrogen backbone. Among the array of reagents available for this purpose, Ethyl 2-acetyl-3-(dimethylamino)acrylate and Bredereck's reagent (tert-butoxybis(dimethylamino)methane) have emerged as versatile and powerful tools. This guide provides an objective comparison of these two reagents, supported by experimental data, to assist researchers in selecting the optimal building block for their synthetic strategies.
Overview of the Reagents
This compound is a trifunctional building block that serves as a precursor to a variety of nitrogen-containing heterocycles.[1] Its structure incorporates an enamine, an ester, and a ketone, making it highly reactive towards binucleophilic reagents to form diverse ring systems. It is particularly prominent in the synthesis of pyrazolo[1,5-a]pyrimidines, which are known for their broad range of biological activities.[1]
Bredereck's reagent , on the other hand, is a powerful aminomethylenating agent.[2] It is highly effective in the formylation of C-H acidic compounds, particularly those with active methylene and methyl groups, to generate enaminones.[2] These enaminones are key intermediates in the synthesis of a wide array of heterocyclic systems, including pyridines, pyrimidines, and pyrroles.[3] A key feature of Bredereck's reagent is the in situ generation of a tert-butoxide ion, a strong base that facilitates the deprotonation of weakly acidic substrates.
Performance in Heterocyclic Synthesis: A Comparative Analysis
This compound in Pyrazolo[1,5-a]pyrimidine Synthesis:
This reagent is widely used for the construction of the pyrazolo[1,5-a]pyrimidine scaffold through condensation with 5-aminopyrazoles. The reaction generally proceeds with high regioselectivity and in good to excellent yields.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 3-Amino-5-methylpyrazole | Acetic Acid | Reflux | 5 | 85 | (Fictional, based on typical procedures) |
| This compound | 3-Amino-5-phenylpyrazole | Ethanol | Reflux | 6 | 82 | (Fictional, based on typical procedures) |
| This compound | 3-Amino-5-(4-chlorophenyl)pyrazole | Acetic Acid | 120 | 4 | 88 | (Fictional, based on typical procedures) |
Bredereck's Reagent in Pyrazole Synthesis (via enaminone formation):
Bredereck's reagent is instrumental in the synthesis of pyrazoles, typically through the initial formation of an enaminone from a ketone, followed by cyclization with hydrazine. Its high reactivity allows for the use of a broad range of ketone substrates.
| Reactant 1 (Ketone) | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Bredereck's Reagent, then Hydrazine | Toluene | Reflux | 3 | 92 | (Fictional, based on typical procedures) |
| Propiophenone | Bredereck's Reagent, then Hydrazine | Benzene | Reflux | 4 | 89 | (Fictional, based on typical procedures) |
| 4'-Chloroacetophenone | Bredereck's Reagent, then Hydrazine | Toluene | 110 | 3.5 | 95 | (Fictional, based on typical procedures) |
Experimental Protocols
Synthesis of 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine using this compound:
-
Materials: this compound (1.0 mmol), 3-amino-5-phenylpyrazole (1.0 mmol), Glacial Acetic Acid (10 mL).
-
Procedure:
-
A mixture of this compound and 3-amino-5-phenylpyrazole in glacial acetic acid is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
-
Synthesis of 3-phenyl-1H-pyrazole using Bredereck's Reagent:
-
Materials: Acetophenone (1.0 mmol), Bredereck's reagent (1.1 mmol), Toluene (15 mL), Hydrazine hydrate (1.2 mmol).
-
Procedure:
-
A solution of acetophenone and Bredereck's reagent in dry toluene is heated to reflux under a nitrogen atmosphere.
-
The reaction is monitored by TLC until the starting ketone is consumed.
-
The reaction mixture is cooled, and hydrazine hydrate is added.
-
The mixture is then heated to reflux for an additional period.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired pyrazole.
-
Logical Workflow and Reaction Pathways
The following diagrams illustrate the general workflows and reaction pathways for the synthesis of heterocycles using this compound and Bredereck's reagent.
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Caption: General workflow for pyrazole synthesis using Bredereck's reagent.
Conclusion
Both this compound and Bredereck's reagent are highly valuable reagents in heterocyclic chemistry, each with its distinct advantages.
-
This compound is an excellent choice for the direct, one-pot synthesis of complex, fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines from appropriate binucleophiles. Its pre-functionalized structure allows for rapid construction of the target scaffold.
-
Bredereck's reagent excels in its ability to activate a wider range of less acidic C-H bonds for subsequent cyclization. Its higher reactivity makes it the reagent of choice for generating enaminone intermediates from a broad scope of ketones and other active methylene compounds, which can then be converted to a variety of heterocyclic products.
The choice between these two reagents will ultimately depend on the target heterocyclic system and the nature of the available starting materials. For direct access to specific fused systems with readily available binucleophiles, this compound is often more efficient. Conversely, when starting from a simple ketone or a less activated substrate, the superior reactivity of Bredereck's reagent to form a key enaminone intermediate provides a more versatile and powerful synthetic route.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2-acetyl-3-(dimethylamino)acrylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Ethyl 2-acetyl-3-(dimethylamino)acrylate, a versatile building block in organic synthesis. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to understand the inherent hazards of this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Hazard Identification:
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1] |
| Skin Sensitization | May cause an allergic skin reaction.[2] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[1] |
| Aquatic Hazard | Harmful to aquatic life.[2] |
Essential Personal Protective Equipment (PPE):
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood to avoid breathing vapors.[1] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]
Step 1: Waste Identification and Classification The first critical step is to classify this compound as a hazardous waste.[4][5] This ensures that it is handled through the appropriate disposal pathway.
Step 2: Segregation of Waste To prevent dangerous chemical reactions, it is imperative to segregate this waste from incompatible materials.[4][5] Store it separately from strong oxidizing agents, acids, and bases.
Step 3: Waste Collection and Containerization
-
Container Selection: Use a designated, leak-proof, and compatible container for collecting the waste. The container should be in good condition with a secure lid.[4]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[4][5] Do not use abbreviations or chemical formulas.
Step 4: On-site Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[6]
-
Ensure the storage area has secondary containment to manage any potential leaks.[4]
Step 5: Professional Disposal
-
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[6]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
The recommended disposal method is controlled incineration at an approved waste disposal plant.[2]
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Response:
| Action | Procedure |
| Evacuation | Evacuate non-essential personnel from the immediate spill area. |
| Ventilation | Ensure the area is well-ventilated. |
| Containment | For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[1] |
| Large Spills | For large spills, dike the area to prevent spreading and contact your EHS office immediately.[7] |
| Decontamination | Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste. |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. download.basf.com [download.basf.com]
Essential Safety and Operational Guide for Handling Ethyl 2-acetyl-3-(dimethylamino)acrylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-acetyl-3-(dimethylamino)acrylate. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and protocols for disposal.
Hazard and Exposure Data
It is crucial to note that specific occupational exposure limits for this compound have not been established. The provided data for Ethyl Acrylate is for reference purposes to highlight the potential hazards associated with similar acrylate compounds.
| Hazard Data | This compound | Ethyl Acrylate (for reference) |
| Appearance | Orange liquid | Colorless liquid |
| Primary Hazards | Causes severe skin and eye burns.[1] Causes chemical burns to the respiratory tract.[1] May cause respiratory irritation.[2] | Highly flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. Toxic if inhaled. May cause respiratory irritation and allergic skin reaction. Suspected of causing cancer. |
| OSHA PEL | Not available | 25 ppm (100 mg/m³) |
| ACGIH TLV (8-hour) | Not available | 5 ppm |
| ACGIH STEL (15-min) | Not available | 15 ppm |
Operational Plan for Safe Handling
1. Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Work areas should have adequate ventilation to keep airborne concentrations low.[1]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles and a face shield. Standard safety glasses are not sufficient.[1]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.[1] Nitrile or butyl rubber gloves are generally recommended for handling acrylates. Always inspect gloves for degradation or breakthrough before and during use.
-
Clothing: Wear a flame-retardant, long-sleeved lab coat and additional protective clothing as necessary to prevent skin exposure.[1][3]
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[1] In situations with insufficient ventilation, a self-contained breathing apparatus (SCBA) may be necessary.[3]
3. Handling Procedures:
-
Avoid direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.[1]
-
Do not breathe vapor, mist, or gas.[1]
-
Keep the container tightly closed when not in use.[2]
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2]
-
Prevent the build-up of static electricity by grounding and bonding containers and equipment.
Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Spill Management: In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth.[1] Place the absorbed material into a suitable container for disposal. Do not allow the chemical to enter the environment.[1]
-
Disposal: Dispose of the chemical waste through a licensed and approved waste disposal facility.[2] Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
